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  • Product: 618863-54-0 (Malate)
  • CAS: 618863-60-8

Core Science & Biosynthesis

Foundational

Physicochemical and Mechanistic Profiling of Amonafide L-Malate (CAS 618863-54-0): A Technical Whitepaper

Executive Summary The treatment of secondary Acute Myeloid Leukemia (sAML) has historically been hindered by multidrug resistance (MDR), primarily driven by the overexpression of efflux pumps such as P-glycoprotein (P-gp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The treatment of secondary Acute Myeloid Leukemia (sAML) has historically been hindered by multidrug resistance (MDR), primarily driven by the overexpression of efflux pumps such as P-glycoprotein (P-gp). Anthracyclines, the standard-of-care topoisomerase II inhibitors, are highly susceptible to this efflux. Amonafide L-malate (CAS 618863-54-0) was developed as a rationally designed naphthalic acid imide derivative to bypass these resistance mechanisms. By acting as an ATP-independent topoisomerase II inhibitor that evades P-gp recognition, it provided a novel mechanistic approach to inducing apoptosis in chemo-resistant leukemic cells .

This whitepaper details the structural properties, mechanistic causality, and experimental validation protocols for Amonafide L-malate, concluding with insights from its clinical translation.

Physicochemical Profiling & Structural Elucidation

Amonafide, in its free base form, exhibits poor aqueous solubility, limiting its clinical utility and complicating intravenous formulation. To resolve this, the molecule was formulated as an L-malate salt . The protonation of the terminal dimethylamino group by (2S)-2-hydroxybutanedioic acid (L-malic acid) significantly enhances the compound's hydrophilicity. This salt formation allows for high-dose intravenous infusion without the requirement of toxic lipophilic excipients (such as Cremophor EL), thereby reducing the risk of infusion-related hypersensitivity.

Quantitative Data Summary
PropertyValue
Chemical Name (IUPAC) 5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione; (2S)-2-hydroxybutanedioic acid
CAS Registry Number 618863-54-0
Molecular Formula C₂₀H₂₃N₃O₇
Molecular Weight 417.42 g/mol
PubChem CID 10216431
Mechanism of Action DNA Intercalator / ATP-independent Topoisomerase II Inhibitor

Mechanistic Paradigm: A Non-Classical Topoisomerase II Inhibitor

The defining characteristic of Amonafide L-malate is its divergence from classical Topoisomerase II (Topo II) inhibitors like daunorubicin or etoposide.

Classical inhibitors are "Topo II poisons." They require ATP to function and act by stabilizing the Topo II-DNA cleavable complex after the enzyme has cut the DNA. This results in extensive double-strand breaks (DSBs), triggering the DNA damage response and subsequent apoptosis.

Conversely, Amonafide L-malate operates via an ATP-independent mechanism . It intercalates into DNA and blocks the binding of Topo II to the DNA prior to the formation of the cleavable complex. By interfering with the enzyme's ability to bind ATP and initiate catalysis, amonafide prevents DNA decatenation without causing immediate, massive DNA fragmentation. Instead, this blockade induces severe chromatin disorganization—releasing large chromatin loops from the nuclear matrix—which acts as the primary apoptotic trigger.

Mechanistic divergence of Amonafide L-malate vs. classical Topoisomerase II inhibitors.

Overcoming Multidrug Resistance (MDR)

The primary clinical rationale for Amonafide L-malate is its ability to evade P-glycoprotein (P-gp/MDR1) mediated efflux . P-gp typically recognizes bulky, lipophilic, and cationic molecules. While amonafide possesses a basic amine, its rigid, planar naphthalimide core and specific steric profile prevent it from acting as a high-affinity substrate for the P-gp drug-binding pocket. Consequently, intracellular drug concentrations remain lethal even in heavily pre-treated, P-gp overexpressing leukemic cells.

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols detail the standard workflows used to confirm Amonafide L-malate's mechanism of action.

Protocol 1: Topoisomerase II Decatenation Assay

Causality: Kinetoplast DNA (kDNA) consists of highly interlocked DNA circles. Only Topo II (not Topo I) can pass one double-strand through another to decatenate these networks. The appearance of free minicircles on a gel is a direct, unambiguous readout of Topo II catalytic activity.

  • Reaction Setup: Prepare a 20 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl₂, 0.5 mM dithiothreitol, 30 µg/mL bovine serum albumin, 1 mM ATP, and 0.3 µg of kDNA.

  • Drug Titration: Add Amonafide L-malate at varying concentrations (0.1 µM to 100 µM). Use etoposide as a positive control for cleavable complex stabilization, and an ATP-omitted well as a negative control.

  • Enzyme Addition: Initiate the reaction by adding 1 unit of purified Human Topo IIα.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for an additional 15 minutes at 37°C to digest the enzyme.

  • Resolution: Electrophorese the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

  • Validation: Intact kDNA will remain in the loading well. Successful decatenation (vehicle control) yields rapidly migrating minicircles. Amonafide L-malate will dose-dependently trap the kDNA in the well, proving catalytic inhibition.

Protocol 2: In Vitro Cytotoxicity & P-gp Efflux Assay

Causality: By comparing the IC₅₀ of a drug in wild-type cells versus P-gp overexpressing cells, we can calculate the "Resistance Factor." A factor near 1.0 proves the drug is not a P-gp substrate.

Workflow for validating P-glycoprotein evasion using wild-type and MDR cell lines.

  • Cell Seeding: Seed K562 (wild-type) and K562/DOX (P-gp overexpressing) leukemia cells at 1 × 10⁴ cells/well in opaque 96-well plates.

  • Treatment: Treat cells with serial dilutions of Amonafide L-malate or Daunorubicin (0.01 µM to 50 µM). In parallel wells, co-administer 5 µM Cyclosporin A (a known P-gp inhibitor).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Quantification: Add CellTiter-Glo luminescent reagent to lyse cells and quantify ATP (proportional to viable cell count).

  • Validation: Daunorubicin will show an IC₅₀ >50-fold higher in K562/DOX compared to WT, which is reversed by Cyclosporin A. Amonafide L-malate will maintain an identical IC₅₀ across both cell lines, unaffected by Cyclosporin A, validating its P-gp evasion.

Clinical Translation & The ACCEDE Trial

Based on its robust preclinical profile, Amonafide L-malate advanced to the Phase III ACCEDE trial (NCT00715637) . The trial evaluated Amonafide L-malate plus cytarabine versus standard daunorubicin plus cytarabine in patients with secondary AML—a population notorious for high MDR1 expression.

Despite the mechanistic soundness of bypassing P-gp, the trial missed its primary endpoint. The complete remission (CR + CRi) rate was 43.5% for the amonafide arm versus 43.3% for the daunorubicin arm .

Scientific Causality for Trial Outcome: The failure to achieve superiority highlights a critical lesson in drug development. While Amonafide L-malate successfully bypassed the pharmacokinetic barrier of P-gp efflux, sAML is driven by profound pharmacodynamic and genetic resistance (e.g., TP53 mutations, complex karyotypes, BCL-2 overexpression). Delivering the drug into the cytoplasm is insufficient if the downstream apoptotic executioner pathways are fundamentally broken. The ACCEDE trial demonstrated that overcoming a single resistance mechanism (efflux) cannot overcome the polygenomic heterogeneity of secondary leukemias.

References

  • Definition of amonafide L-malate , NCI Drug Dictionary, National Cancer Institute. Available at:[Link]

  • Abstract #1700: Amonafide (AS1413) intercalates into DNA and is a unique inhibitor of DNA Topoisomerase II , Cancer Research, American Association for Cancer Research (AACR). Available at:[Link]

  • Amonafide, a topoisomerase II inhibitor, is unaffected by P-glycoprotein-mediated efflux , PubMed, National Institutes of Health (NIH). Available at:[Link]

  • Phase III Randomized Study of Amonafide (AS1413) and Cytarabine Versus Daunorubicin and Cytarabine in Patients With Secondary Acute Myeloid Leukemia (AML)- the ACCEDE Study , ClinicalTrials.gov. Available at: [Link]

  • A phase III, open-label, randomized comparison of AS1413 (amonafide L-malate) plus cytarabine with daunorubicin plus cytarabine in secondary acute myeloid leukemia (ACCEDE) , Journal of Clinical Oncology, ASCO Publications. Available at:[Link]

Exploratory

Uncoupling DNA Damage from Apoptosis: The Topoisomerase II Inhibition Pathways of Amonafide L-Malate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide Executive Summary & Mechanistic Paradigm As drug development professionals, we...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary & Mechanistic Paradigm

As drug development professionals, we often encounter a critical bottleneck with classical topoisomerase II (Topo II) inhibitors (e.g., etoposide, doxorubicin, mitoxantrone): their efficacy is intrinsically linked to the induction of extensive DNA double-strand breaks (DSBs) and their susceptibility to multidrug resistance (MDR) efflux pumps. This traditional mechanism frequently results in severe dose-limiting toxicities and the development of secondary malignancies, such as acute myeloid leukemia (AML) driven by MLL gene translocations.

Amonafide L-Malate (AS1413) represents a fundamental structural and mechanistic divergence from this paradigm. As a unique ATP-independent Topo II inhibitor, Amonafide intercalates into DNA and halts the Topo II catalytic cycle prior to the formation of the Topo II-DNA cleavable complex. By preventing the enzyme from binding to DNA and competing with ATP, Amonafide induces apoptosis through large-scale chromatin disorganization rather than catastrophic DNA fragmentation.

This whitepaper dissects the biochemical pathways of Amonafide L-Malate, details its evasion of MDR efflux mechanisms, and provides self-validating experimental protocols for researchers investigating atypical Topo II inhibitors.

The Pre-Cleavable Complex Pathway

To understand Amonafide's efficacy, we must analyze the spatial and temporal mechanics of Topo II catalysis. The classical Topo II catalytic cycle involves the enzyme binding to a DNA G-segment, utilizing ATP to cleave both strands, passing a T-segment through the break, and resealing the DNA. Classical inhibitors trap the enzyme after cleavage, stabilizing the "cleavable complex" and triggering massive DSBs (<50 kb fragments).

Amonafide operates upstream of this event. It acts as an intercalator that physically alters the DNA topology, thereby1[1]. Furthermore, it actively competes with ATP in decatenation assays. Because Topo II is responsible for anchoring 50–100 kb chromatin loops to the nuclear matrix, Amonafide's blockade causes these loops to detach. This results in1[1], notably without the extensive γ -H2AX phosphorylation typically associated with DSBs.

TopoII_Pathway DNA Genomic DNA TopoII Topoisomerase II DNA->TopoII Binding CleavableComplex Cleavable Complex Stabilization TopoII->CleavableComplex ATP-dependent Catalysis Amonafide Amonafide L-Malate (Intercalator) Amonafide->DNA Intercalates PreComplex Pre-Cleavable Complex Blockade Amonafide->PreComplex Blocks Topo II Binding Competes with ATP Classical Classical Inhibitors (e.g., Etoposide) Classical->CleavableComplex Traps Enzyme Chromatin Chromatin Disorganization (Matrix Release) PreComplex->Chromatin DSB Extensive DSBs (<50 kb fragments) CleavableComplex->DSB HMW High MW Fragmentation (50-300 kb) Chromatin->HMW Apoptosis Apoptosis DSB->Apoptosis HMW->Apoptosis

Fig 1. Mechanistic divergence of Amonafide vs. classical Topo II inhibitors.

Evasion of Multidrug Resistance (MDR)

A primary cause of treatment failure in secondary AML (sAML) is the overexpression of ATP-binding cassette (ABC) transporters. Classical Topo II inhibitors are highly susceptible to rapid cellular efflux mediated by these proteins.

Amonafide L-Malate was specifically developed to bypass this limitation. Extensive bidirectional transport modeling (e.g., Caco-2 and MDR1-MDCK assays) has confirmed that2[2]. Furthermore, its uptake and cytotoxicity remain 3[3], making it a highly stable compound in resistant leukemic microenvironments.

Table 1: Comparative Pharmacodynamics & Resistance Profiles
Pharmacodynamic FeatureAmonafide L-MalateClassical Inhibitors (Etoposide/Daunorubicin)
Topo II Inhibition Stage Pre-cleavable complexCleavable complex stabilization
ATP Dependence Competes with ATPATP-dependent
DNA Fragmentation Profile High MW (50-300 kb)Low MW (<50 kb)
γ -H2AX Phosphorylation MinimalHigh (indicative of massive DSBs)
Pgp (MDR1) Efflux Affinity Non-substrateHigh affinity substrate

Self-Validating Experimental Workflows

To rigorously validate the mechanism of action of Amonafide or similar pre-cleavable complex inhibitors, researchers must employ assays that uncouple DNA cleavage from catalytic inhibition. Below are the definitive, causality-driven protocols required for this validation.

Protocol 1: Kinetoplast DNA (kDNA) Decatenation Assay

Causality: kDNA from Crithidia fasciculata consists of a massive network of interlocked minicircles. Resolving this network requires the passing of both DNA strands—a reaction exclusively catalyzed by Topo II, not Topo I. This assay proves that Amonafide inhibits the core catalytic strand-passage event independently of ATP.

  • Substrate Assembly: Combine 0.2 µg of catenated kDNA with 1 Unit of purified human Topo II α in a reaction buffer (50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 30 µg/mL BSA).

  • Drug Incubation: Add varying concentrations of Amonafide L-Malate (10 µM to 200 µM). Prepare parallel reactions with and without 1 mM ATP.

  • Reaction: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K, followed by a 15-minute incubation at 50°C.

  • Resolution: Run the products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 5 V/cm for 2 hours.

  • Self-Validation Checkpoint: The negative control (no ATP) must show zero decatenation, proving the absence of nuclease contamination. Amonafide will demonstrate competitive inhibition of decatenation even when ATP is introduced, whereas etoposide will not block decatenation at early time points, as it traps the enzyme after strand passage.

Protocol 2: Pulsed-Field Gel Electrophoresis (PFGE) for Chromatin Disorganization

Causality: Standard agarose gels cannot resolve DNA fragments larger than ~50 kb. To prove that Amonafide releases intact chromatin loops (50-300 kb) rather than causing standard DSBs (<50 kb), PFGE must be utilized. Embedding cells in agarose plugs is critical; liquid lysis would mechanically shear the DNA, creating false-positive low-MW fragments.

  • Cell Treatment: Treat MV4-11 leukemia cells with IC50 concentrations of Amonafide or Etoposide for 24 hours.

  • Plug Preparation: Harvest cells, wash in cold PBS, and resuspend at 2×107 cells/mL. Mix 1:1 with 1.5% low-melting-point agarose and cast into plug molds.

  • In-Situ Lysis: Incubate plugs in lysis buffer (50 mM Tris, 50 mM EDTA, 1% Sarcosyl, 1 mg/mL Proteinase K) at 50°C for 48 hours. Wash plugs extensively in TE buffer.

  • PFGE Run: Load plugs into a 1% agarose gel. Run on a CHEF system (0.5x TBE, 6 V/cm, 120° angle, switch time 1-50s for 24 hours at 14°C).

  • Self-Validation Checkpoint: Stain with SYBR Gold. The Amonafide lane must show a distinct, high-molecular-weight smear exclusively between 50 kb and 300 kb. The Etoposide control must show a smear migrating below the 50 kb marker. A parallel Western blot should confirm minimal γ -H2AX in the Amonafide cohort compared to Etoposide.

Workflow Step1 1. Cell Culture & Dosing (MV4-11 / CEM cells) Step2 2. Topo II Decatenation Assay (kDNA Substrate) Step1->Step2 Step3 3. Pulsed-Field Gel Electrophoresis (Agarose Plugs) Step1->Step3 Step4A Validation: ATP-Independent Decatenation Inhibition Step2->Step4A Step4B Validation: 50-300 kb HMW DNA Fragments Step3->Step4B Step5 Confirmation of Pre-Cleavable Complex Blockade Step4A->Step5 Step4B->Step5

Fig 2. Experimental workflow for validating Amonafide's unique Topo II inhibition.

Clinical Translation & The ACCEDE Trial

The compelling preclinical profile of Amonafide L-Malate—specifically its ability to bypass MDR efflux pumps—led to its evaluation in the Phase III ACCEDE trial for secondary Acute Myeloid Leukemia (sAML). sAML is notoriously difficult to treat due to high Pgp expression resulting from prior chemotherapies.

The ACCEDE trial randomized patients to receive either cytarabine plus Amonafide L-Malate or standard remission induction therapy of cytarabine plus daunorubicin. Despite the robust mechanistic rationale,4[4] (CR + CRi was 43.5% for Amonafide vs. 43.3% for Daunorubicin).

While the trial missed its primary endpoint, the biochemical legacy of Amonafide remains highly relevant. It serves as the definitive structural proof-of-concept that Topo II inhibition can be successfully uncoupled from catastrophic DNA double-strand breaks, providing a blueprint for the next generation of targeted epigenetic and chromatin-disorganizing therapies.

References

  • NIH PubMed Central Amonafide, a topoisomerase II inhibitor, is unaffected by P-glycoprotein-medi
  • American Society of Hematology (Blood) Amonafide L-Malate Bypasses Multidrug Resistance Proteins in Secondary Acute Myeloid Leukemia
  • AACR Journals (Cancer Research)
  • ASCO Publications (Journal of Clinical Oncology) A phase III, open-label, randomized comparison of AS1413 (amonafide L-malate) plus cytarabine with daunorubicin plus cytarabine in secondary acute myeloid leukemia (ACCEDE)

Sources

Foundational

Pharmacokinetics and In Vivo Half-Life of AS1413 (618863-54-0): A Comprehensive Technical Guide

Executive Summary & Core Mechanism AS1413 , chemically designated as amonafide L-malate (CAS: 618863-54-0), is a synthetic imide derivative of naphthalic acid originally developed for the treatment of acute myeloid leuke...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Mechanism

AS1413 , chemically designated as amonafide L-malate (CAS: 618863-54-0), is a synthetic imide derivative of naphthalic acid originally developed for the treatment of acute myeloid leukemia (AML) and refractory solid tumors[1][2].

From a mechanistic standpoint, AS1413 is a DNA intercalator and a topoisomerase II inhibitor[1]. However, its mechanism of action diverges significantly from classical topoisomerase II poisons (e.g., etoposide). AS1413 disrupts chromatin organization and induces DNA double-strand breaks (DSBs) in an ATP-independent manner [2]. This unique biochemical property allows the drug to effectively evade P-glycoprotein efflux pumps and related transporter mechanisms, overcoming classical multidrug resistance (MDR) phenotypes[2].

MOA A AS1413 (Amonafide) B DNA Intercalation A->B Intercalates C Topoisomerase II (ATP-Independent) A->C Inhibits D Double-Strand Breaks (DSBs) B->D Structural Stress C->D Prevents Religation E Apoptosis D->E Triggers

Figure 1: ATP-independent Topoisomerase II inhibition and DNA intercalation by AS1413.

In Vivo Pharmacokinetic Profile

The pharmacokinetic (PK) behavior of AS1413 is characterized by rapid tissue distribution, polymorphic hepatic metabolism, and dose-limiting myelosuppression[3][4]. Upon intravenous administration, the malate salt dissociates, and the PK profile tracks the active amonafide base.

Absorption and Distribution

Following a 30- to 120-minute intravenous infusion, plasma concentrations of amonafide decline biexponentially[3]. The drug exhibits an exceptionally large mean apparent volume of distribution at steady state ( Vdss​ ) of approximately 532 L/m² [3].

  • Causality: This massive distribution volume is driven by the molecule's lipophilicity and its high affinity for intercalating into nuclear DNA across extensive peripheral tissue compartments.

Hepatic Metabolism and NAT2 Polymorphism

Amonafide undergoes extensive hepatic metabolism, heavily reliant on the N-acetyltransferase 2 (NAT2) enzyme[5]. The primary metabolic event is the acetylation of the primary amine to form N-acetyl-amonafide , an active metabolite that retains near-equivalent cytotoxicity to the parent compound[5].

  • Causality: Because NAT2 expression is highly polymorphic in humans, patients stratify into "fast" and "slow" acetylators[6]. Fast acetylators rapidly convert the parent drug to the active metabolite, fundamentally altering the area under the curve (AUC) ratio of metabolite-to-parent drug. Failing to phenotype or genotype patients for NAT2 prior to dosing leads to unpredictable systemic exposure and severe, life-threatening granulocytopenia[3].

Elimination and In Vivo Half-Life

The total body clearance of amonafide is rapid, averaging 84 L/h/m² [3]. The terminal elimination half-life ( t1/2​ ) of the parent compound in plasma ranges from 3.5 to 5.5 hours [3][4][7]. Renal clearance plays a minor role in the elimination of the intact drug; while roughly 23% of the total administered dose is recovered in urine, less than 5% is excreted as unchanged amonafide[5][8].

PK_Workflow IV Intravenous Infusion (AS1413 Malate) Plasma Plasma Compartment (Amonafide Base) IV->Plasma Dissociation & Distribution (Vd: ~532 L/m²) Liver Hepatic NAT2 Enzyme (Polymorphic Metabolism) Plasma->Liver Hepatic Clearance (CL: ~84 L/h/m²) Excretion Renal Excretion (<5% Unchanged) Plasma->Excretion Elimination (~23% Total Dose) Metabolite N-acetyl-amonafide (Active Metabolite) Liver->Metabolite Acetylation (Fast vs Slow Acetylators) Metabolite->Plasma Systemic Recirculation (t1/2: 3.5 - 5.5 h)

Figure 2: Pharmacokinetic distribution, NAT2-mediated metabolism, and elimination of AS1413.

Quantitative Pharmacokinetic Parameters

The following table synthesizes the core PK parameters derived from human clinical trials of amonafide[3][4][5][8].

Pharmacokinetic ParameterObserved ValueClinical / Mechanistic Causality
Terminal Half-life ( t1/2​ ) 3.5 – 5.5 hoursNecessitates daily dosing schedules (e.g., 5 consecutive days) to maintain therapeutic plasma concentrations without cumulative accumulation[6].
Volume of Distribution ( Vdss​ ) ~532 L/m²Indicates extensive tissue binding and nuclear DNA sequestration, leaving a small fraction in the central plasma compartment.
Total Body Clearance (CL) 44.2 – 84.5 L/h/m²Rapid clearance driven almost entirely by hepatic phase II metabolism (acetylation) rather than renal filtration.
Renal Excretion (Total) ~23% of total doseConfirms that the kidneys excrete downstream, highly polar metabolites (e.g., N'-oxides) rather than the parent drug[5].
Renal Excretion (Unchanged) < 5%Emphasizes that dose adjustments must be strictly based on hepatic function and NAT2 genotype, not solely on creatinine clearance[8].

Bioanalytical Methodology: In Vivo PK Profiling

To ensure scientific integrity and reproducibility, the following self-validating LC-MS/MS protocol is detailed for quantifying AS1413 and its N-acetyl metabolite in plasma. This workflow is designed to prevent ex vivo degradation and accurately capture the biphasic clearance profile.

Step 1: Drug Preparation and Administration
  • Reconstitution: Reconstitute lyophilized AS1413 powder in sterile 0.9% Sodium Chloride Injection (USP) to a primary concentration[8]. Do not use antibacterial preservatives, as they may alter the pH and stability of the malate salt.

  • Infusion: Administer via a free-flowing IV line over 60 to 120 minutes. Causality: Rapid infusions (<30 mins) cause acute non-hematologic toxicities (tinnitus, diaphoresis) due to transiently high Cmax​ spikes[3][4].

Step 2: Plasma Sampling and Stabilization
  • Collect venous blood into K2​ EDTA tubes at t= 0 (pre-dose), 15, 30, 60 min, and 2, 4, 6, 8, 12, and 24 hours post-infusion.

  • Centrifuge immediately at 3,000 × g for 10 minutes at 4°C.

  • Self-Validation Check: Spike a known concentration of an internal standard (IS), such as deuterated amonafide ( d6​ -amonafide), into the separated plasma immediately to validate extraction recovery rates.

Step 3: Sample Extraction (Protein Precipitation)
  • Transfer 100 µL of plasma to a microcentrifuge tube.

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. Causality: Amonafide is highly polar; protein precipitation is preferred over liquid-liquid extraction (LLE) to prevent partition losses into organic phases.

  • Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to LC vials.

Step 4: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic acid) and Acetonitrile (0.1% Formic acid).

  • Detection: Utilize Electrospray Ionization in positive mode (ESI+). Monitor Multiple Reaction Monitoring (MRM) transitions for Amonafide ( m/z 284 product ion) and N-acetyl-amonafide ( m/z 326 product ion).

  • Calibration: Ensure the calibration curve is linear over the clinically relevant range of 15 ng/mL to 2,000 ng/mL [8].

References

  • Amonafide L-Malate API Suppliers - Manufacturers and Distributors. apicule. Available at: [Link]

  • AMONAFIDE L-MALATE - Inxight Drugs. NCATS. Available at:[Link]

  • Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans. Drug Metabolism and Disposition / PubMed (PMID: 2892336). Available at:[Link]

  • Clinical pharmacokinetics of amonafide (NSC 308847) in 62 patients. PubMed (PMID: 3377114). Available at:[Link]

  • Phase I clinical investigation of amonafide. Journal of Clinical Oncology. Available at:[Link]

  • Phase I clinical investigation of benzisoquinolinedione (amonafide). PubMed (PMID: 3690526). Available at: [Link]

Sources

Exploratory

The In Vitro Cytotoxicity Profile of 618863-54-0 in Solid Tumor Cell Lines: A Comprehensive Technical Guide

Executive Summary & Compound Identity The compound CAS 618863-54-0 , universally known as Amonafide L-malate (or AS1413 / Xanafide), is a synthetic imide derivative of naphthalic acid 1[1]. While historically evaluated i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Identity

The compound CAS 618863-54-0 , universally known as Amonafide L-malate (or AS1413 / Xanafide), is a synthetic imide derivative of naphthalic acid 1[1]. While historically evaluated in hematological malignancies, its unique mechanism of action has driven significant interest in its application against refractory solid tumors. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind its cytotoxicity, summarize its efficacy across solid tumor cell lines, and provide field-proven, self-validating protocols for in vitro evaluation.

Mechanistic Grounding: Overcoming Classical Resistance

To understand the cytotoxicity of 618863-54-0, one must analyze its divergence from classical chemotherapeutics. Amonafide L-malate operates as a DNA intercalator and a Topoisomerase II (Topo II) inhibitor 2[2].

Causality of Cytotoxicity:

  • Cleavable Complex Trapping: Unlike catalytic inhibitors, 618863-54-0 poisons Topo II by stabilizing the Topo II-DNA cleavable complex. This prevents the religation of DNA strands, directly causing lethal DNA double-strand breaks (DSBs) during DNA replication3[3].

  • ATM/Chk2 Pathway Activation: The accumulation of DSBs triggers the Ataxia Telangiectasia-Mutated (ATM) kinase. ATM preferentially phosphorylates Chk2 (while inducing the degradation of Chk1), which orchestrates a profound G2/M cell cycle arrest and subsequent apoptosis 4[4].

  • MDR Evasion (The Critical Differentiator): Classical Topo II inhibitors (e.g., doxorubicin, etoposide) are highly susceptible to efflux by P-glycoprotein (P-gp). Because 618863-54-0 lacks the bulky structural moieties recognized by these transporters, it effectively evades P-gp-mediated multidrug resistance (MDR), maintaining its cytotoxic profile in chemo-resistant solid tumors 2[2]. Furthermore, in specific solid tumors like melanoma, it has been shown to inhibit the AKT/mTOR signaling axis, further suppressing tumor progression 5[5].

G A 618863-54-0 (Amonafide L-malate) B DNA Intercalation & Topo II Poisoning A->B F AKT/mTOR Inhibition A->F Melanoma C DNA Double-Strand Breaks (DSBs) B->C D ATM Kinase Activation C->D E Chk2 Phosphorylation D->E G G2/M Cell Cycle Arrest E->G H Apoptosis / Cell Death F->H G->H

Caption: Signaling pathway of 618863-54-0 inducing Topo II-mediated apoptosis and G2/M arrest.

In Vitro Cytotoxicity Profile in Solid Tumor Cell Lines

The in vitro efficacy of 618863-54-0 spans a variety of solid tumor origins. The quantitative data below aggregates the half-maximal inhibitory concentrations (IC50) observed across standardized assays (typically 48-72 hour exposure).

Cell LineTumor OriginIC50 (μM)Key Biological Characteristics
U87 Glioblastoma~2.30PTEN mutated, highly aggressive; susceptible to autophagic cell death 6[6].
A549 Non-Small Cell Lung~5.45Drug-resistant phenotype, lacks P-gp expression 7[7].
PC-3 Prostate Carcinoma6.38Androgen-independent, high metastatic potential8[8].
A375 Melanoma~8.00BRAF mutated; sensitive to AKT/mTOR suppression 9[9].
CNE-2 Nasopharyngeal8.65Poorly differentiated epithelial carcinoma8[8].

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . They include necessary internal controls to eliminate artifactual interference—a common issue when testing fluorescent or highly conjugated naphthalimide derivatives.

Workflow S1 Cell Seeding (Log Phase) S2 Compound Treatment S1->S2 S3 Cytotoxicity (CCK-8 Assay) S2->S3 S4 Apoptosis (Flow Cytometry) S2->S4 S5 Data Analysis & IC50 Calc S3->S5 S4->S5

Caption: Standardized in vitro workflow for evaluating cytotoxicity and apoptotic profiles.

Protocol A: Cell Viability Assessment (CCK-8 Assay)

Causality Note: We utilize the Cell Counting Kit-8 (CCK-8) over the traditional MTT assay. MTT requires the solubilization of formazan crystals using DMSO, which introduces pipetting variance. CCK-8 utilizes WST-8, producing a highly water-soluble orange dye. This prevents the need for cell lysis and minimizes background absorbance interference from the naphthalimide chromophore of 618863-54-0.

Step-by-Step Methodology:

  • Cell Seeding: Harvest solid tumor cells (e.g., PC-3 or A549) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Self-Validating Controls Setup:

    • Blank Wells: Medium + CCK-8 (No cells) to subtract background noise.

    • Vehicle Control: Cells + 0.1% DMSO to establish 100% baseline viability.

    • Positive Control: Cells + 10 µM Etoposide to validate assay sensitivity to Topo II inhibition.

  • Drug Treatment: Prepare serial dilutions of 618863-54-0 (e.g., 0.1, 1, 5, 10, 20, 50 µM) in complete media. Treat the cells for 48 or 72 hours.

  • Incubation & Reading: Add 10 µL of CCK-8 solution to each well. Incubate for 2-4 hours. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as: [(Atest​−Ablank​)/(Avehicle​−Ablank​)]×100 . Determine the IC50 using non-linear regression analysis.

Protocol B: Apoptosis Analysis via Flow Cytometry (Annexin V-FITC/PI)

Causality Note: Annexin V binds to phosphatidylserine (PS) which translocates to the outer membrane leaflet in early apoptosis. Propidium Iodide (PI) intercalates into the DNA of late apoptotic/necrotic cells with compromised membranes. This dual-staining system mathematically separates true mechanism-driven apoptosis from non-specific compound toxicity (necrosis).

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with 618863-54-0 at 0.5×, 1×, and 2× the calculated IC50 for 24-48 hours.

  • Harvesting: Collect both the culture medium (containing detached apoptotic cells) and the adherent cells via trypsinization (without EDTA, as EDTA chelates Ca²⁺ required for Annexin V binding).

  • Self-Validating Gating Controls:

    • Unstained Cells: To set baseline autofluorescence.

    • Single-Stained Annexin V: For fluorescence compensation.

    • Single-Stained PI: For fluorescence compensation.

  • Staining: Wash cells twice with cold PBS. Resuspend in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Gate for Early Apoptosis (Annexin V+ / PI-) and Late Apoptosis (Annexin V+ / PI+).

References

  • apicule.com - Amonafide L-Malate API Suppliers - Manufacturers and Distributors. Available at: [Link][1]

  • NCATS Inxight Drugs - AMONAFIDE L-MALATE. Available at: [Link][2]

  • AACR Journals - R16, a novel amonafide analogue, induces apoptosis and G2-M arrest via poisoning topoisomerase II. Available at: [Link][3]

  • NIH PMC - Naphthalimides Induce G2 Arrest Through the ATM-Activated Chk2-Executed Pathway in HCT116 Cells. Available at:[Link][4]

  • Dove Medical Press - UNBS5162 and amonafide inhibits tumor progression in human melanoma by the AKT/mTOR pathway. Available at: [Link][5]

  • RSC Publishing - An enzyme-responsive double-locked amonafide prodrug for the treatment of glioblastoma. Available at: [Link][6]

  • Frontiers - A Polyamine-Based Dinitro-Naphthalimide Conjugate as Substrates for Polyamine Transporters. Available at:[Link][7]

  • ACS Publications - Analogues of Amonafide and Azonafide with Novel Ring Systems. Available at: [Link][10]

Sources

Foundational

Unraveling the Mechanism of Amonafide L-Malate (618863-54-0): Topoisomerase II Inhibition and DNA Double-Strand Break Induction in Cancer Cells

Executive Summary Amonafide L-Malate (CAS 618863-54-0), historically known as AS1413 or Xanafide, represents a unique class of naphthalimide-derived antineoplastic agents. While classical topoisomerase II (Topo II) poiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amonafide L-Malate (CAS 618863-54-0), historically known as AS1413 or Xanafide, represents a unique class of naphthalimide-derived antineoplastic agents. While classical topoisomerase II (Topo II) poisons like etoposide and doxorubicin induce extensive DNA damage by stabilizing the Topo II-DNA cleavable complex, Amonafide operates via a distinct, ATP-independent mechanism[1]. By intercalating into DNA and disrupting Topo II binding prior to complex formation, it induces high-molecular-weight DNA double-strand breaks (DSBs) while successfully evading P-glycoprotein (MDR1) efflux pumps[1][2]. This whitepaper dissects the molecular causality, signaling cascades, and experimental workflows necessary for validating Amonafide-induced DSBs in oncology research.

Molecular Identity & Physiochemical Properties

To ensure experimental reproducibility, researchers must verify the chemical identity of the active pharmaceutical ingredient (API). Amonafide L-Malate is the malate salt of amonafide, which enhances its solubility and bioavailability for in vitro and in vivo applications[3].

PropertySpecification
Compound Name Amonafide L-Malate
CAS Registry Number 618863-54-0[3]
IUPAC Name 5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;(2S)-2-hydroxybutanedioic acid[3]
Molecular Formula C20H23N3O7[3]
Molecular Weight 417.4 g/mol [3]
Primary Target DNA Topoisomerase II (Topo II)[1]

The Topoisomerase II Paradox: Mechanism of Action

The induction of DSBs by Amonafide is fundamentally paradoxical when compared to classical Topo II poisons.

DNA Intercalation and Sequence Specificity: Amonafide acts as a DNA intercalator. Statistical analysis of its sequence specificity reveals a highly selective binding preference: it strongly prefers a cytosine at the -1 position and an adenine at the +1 position of the DNA cleavage site[4]. This optimal base sequence interaction allows the drug to interact with both subunits of the Topo II enzyme simultaneously[4].

Pre-Cleavable Complex Inhibition: During a normal catalytic cycle, Topo II binds to DNA, utilizes ATP hydrolysis to create a transient DSB (the cleavable complex), passes another DNA strand through the break, and religates the DNA. Classical poisons (e.g., etoposide) trap the enzyme after DNA cleavage, preventing religation[5]. In contrast, Amonafide competes with ATP and inhibits the binding of Topo II to DNA prior to the stabilization of the classical cleavable complex[1][2]. By interfering with Topo II binding to matrix attachment regions (MARS), Amonafide induces the release of chromatin loops from the nuclear matrix[2]. When replication forks collide with these disorganized, Topo II-inhibited chromatin structures, the physical stress translates into permanent DNA double-strand breaks[6].

Fragment Size Discrepancy: Because Amonafide acts at the level of chromatin loop organization rather than ubiquitous enzyme poisoning, it induces high-molecular-weight DNA fragmentation (50–300 kb)[1][2]. This is a stark contrast to etoposide or daunorubicin, which shatter DNA into fragments smaller than 50 kb[1][2].

Signaling Cascade: From DSBs to Apoptosis

The generation of DSBs by Amonafide triggers a robust DNA Damage Response (DDR) aimed at either repairing the lesion or initiating programmed cell death.

  • Sensor Activation: The physical severing of the DNA double helix is recognized by the PI3K-related kinases ATM (Ataxia Telangiectasia Mutated) and ATR[7][8].

  • Chromatin Marking: ATM rapidly phosphorylates the histone variant H2AX at Serine 139 (forming γ -H2AX). This phosphorylation event alters chromatin structure, creating a docking site for repair proteins[7][8].

  • Checkpoint Kinase Propagation: ATM and ATR activate downstream checkpoint kinases Chk2 and Chk1, respectively[8].

  • Cell Cycle Arrest & Apoptosis: In p53-deficient cancer cells (such as K562 leukemia cells), Amonafide relies on E2F1-dependent pathways. The activation of ATM/ATR signaling leads to profound G2/M cell cycle arrest and subsequent caspase-mediated apoptosis[7].

Amonafide_Pathway Amo Amonafide L-Malate (CAS 618863-54-0) DNA DNA Intercalation (Cytosine -1 / Adenine +1) Amo->DNA Topo Topo II Inhibition (Pre-cleavable complex) DNA->Topo DSB DNA Double-Strand Breaks (50-300 kb fragments) Topo->DSB ATM ATM / ATR Kinase Activation DSB->ATM H2AX γ-H2AX Phosphorylation ATM->H2AX Chk Chk1 / Chk2 Activation ATM->Chk CellCycle G2/M Cell Cycle Arrest Chk->CellCycle Apoptosis Apoptosis (Caspase Cleavage) CellCycle->Apoptosis

Fig 1: Amonafide-induced DNA Damage Response (DDR) and Apoptotic Signaling Pathway.

Overcoming Multidrug Resistance (MDR)

A critical failure point for classical Topo II intercalators (like anthracyclines) is their susceptibility to efflux by P-glycoprotein (P-gp/MDR1)[5]. Amonafide is structurally distinct and is neither a substrate nor an inhibitor of P-glycoprotein[1]. This allows Amonafide to maintain high intracellular concentrations and induce DSBs even in multidrug-resistant, relapsed/refractory tumor models.

Experimental Workflows for Validating Amonafide-Induced DSBs

To empirically validate the induction of DSBs by Amonafide, researchers must utilize self-validating experimental systems. Below are the definitive protocols for quantifying this specific mechanism.

Workflow Cell Culture Cancer Cells (e.g., MV4-11) Treat Amonafide Treatment (IC50 Concentration) Cell->Treat Fix Fixation & Permeabilization (4% PFA / Triton X-100) Treat->Fix Stain Primary Ab: Anti-γ-H2AX Secondary: Fluorophore Fix->Stain Image Confocal Microscopy & Foci Quantification Stain->Image

Fig 2: Experimental Workflow for Immunofluorescent Quantification of γ-H2AX Foci.

Protocol A: Neutral Comet Assay (Single Cell Gel Electrophoresis)

Causality: Alkaline comet assays denature DNA, revealing both single-strand breaks (SSBs) and DSBs. To specifically isolate Amonafide's DSB-inducing capacity, a Neutral Comet Assay (pH 9.0) is mandatory. The neutral pH keeps the double helix intact, ensuring that only true double-strand breaks migrate to form the "comet tail"[7]. Self-Validating System:

  • Negative Control: DMSO vehicle (establishes baseline migration).

  • Positive Control: 10 Gy Ionizing Radiation or 50 µM Etoposide (confirms assay sensitivity).

Step-by-Step Methodology:

  • Cell Treatment: Treat target cancer cells (e.g., K562 or MV4-11) with the predetermined IC50 of Amonafide L-Malate for 24 hours.

  • Cell Encapsulation: Harvest cells, wash in ice-cold PBS, and resuspend in 1% low-melting-point agarose at 37°C. Spread the suspension onto pre-coated agarose slides.

  • Lysis: Submerge slides in neutral lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 9.0) for 2 hours at 4°C in the dark to remove cellular proteins and membranes.

  • Electrophoresis: Transfer slides to an electrophoresis chamber filled with neutral running buffer (100 mM Tris, 300 mM Sodium Acetate, pH 9.0). Run at 1 V/cm for 30 minutes.

  • Staining & Analysis: Stain slides with SYBR Gold or Propidium Iodide. Quantify the Olive Tail Moment (OTM) using epifluorescence microscopy and comet analysis software.

Protocol B: γ -H2AX Immunofluorescence Foci Assay

Causality: γ -H2AX is the earliest and most robust surrogate marker for DSBs. Because ATM phosphorylates H2AX across megabase chromatin domains flanking the break, the signal is massively amplified, allowing for single-DSB resolution[7][8]. Self-Validating System:

  • Specificity Control: Secondary-antibody-only wells to rule out non-specific fluorophore binding.

  • Localization Control: DAPI counterstaining to ensure foci are strictly localized within the nucleoplasm.

Step-by-Step Methodology:

  • Seeding & Treatment: Seed cells on poly-L-lysine coated coverslips. Treat with Amonafide L-Malate for 4–12 hours (early DDR window).

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature to crosslink proteins and preserve chromatin architecture.

  • Permeabilization: Wash with PBS, then permeabilize with 0.2% Triton X-100 for 10 minutes. Causality: This strips the nuclear membrane, allowing the bulky anti- γ -H2AX antibody to access the nucleoplasm.

  • Blocking & Primary Antibody: Block with 5% BSA for 1 hour. Incubate with mouse monoclonal anti- γ -H2AX (Ser139) antibody overnight at 4°C.

  • Secondary Antibody & Mounting: Wash 3x in PBS. Incubate with Alexa Fluor 488-conjugated anti-mouse secondary antibody for 1 hour in the dark. Counterstain with DAPI and mount.

  • Quantification: Image via confocal microscopy. Use automated thresholding software (e.g., ImageJ/Fiji) to count the number of discrete green foci per DAPI-stained nucleus.

Quantitative Data Summary: Comparative Profiling

To contextualize Amonafide's efficacy, the table below summarizes its pharmacodynamic profile against classical Topo II inhibitors.

ParameterAmonafide L-MalateEtoposideDaunorubicin / Doxorubicin
Mechanism of Topo II Inhibition Pre-cleavable complex inhibition (ATP-independent)[1][2]Cleavable complex stabilization (Poison)[5]Intercalation & Cleavable complex stabilization[5]
Primary DNA Fragment Size High molecular weight (50–300 kb)[1][2]Low molecular weight (<50 kb)[1][2]Low molecular weight (<50 kb)[1][2]
P-glycoprotein (MDR1) Substrate No (Evades MDR)[1]Yes[5]Yes[5]
Apoptotic Trigger Pathway ATM/ATR → Chk1/2 → G2/M Arrest[7]ATM → Chk2 → ApoptosisROS generation + ATM → Apoptosis[5]

References

  • apicule.com - Amonafide L-Malate API Suppliers - Manufacturers and Distributors URL:[3]

  • Cancer Research (AACR Journals) - Abstract #1700: Amonafide (AS1413) intercalates into DNA and is a unique inhibitor of DNA Topoisomerase II URL:[1]

  • Taylor & Francis - Vosaroxin: a new valuable tool with the potential to replace anthracyclines in the treatment of AML? URL:[5]

  • PubMed (NIH) - R16, a novel amonafide analogue, induces apoptosis and G2-M arrest via poisoning topoisomerase II URL:[6]

  • Cancer Research (AACR Journals) - Amonafide interferes with topoisomerase II binding to DNA and induces chromatin disorganization URL:[2]

  • PubMed (NIH) - Base sequence determinants of amonafide stimulation of topoisomerase II DNA cleavage URL:[4]

  • PubMed (NIH) - E2F1-dependent pathways are involved in amonafide analogue 7-d-induced DNA damage, G2/M arrest, and apoptosis in p53-deficient K562 cells URL:[7]

  • bioRxiv - What p53 sees: ATM and ATR activation through crosstalk between DNA damage response pathways URL:[8]

Sources

Exploratory

Preclinical Discovery and Pharmacology of Amonafide Malate (CAS 618863-54-0): Overcoming Multi-Drug Resistance in Leukemia

Executive Summary The development of topoisomerase II (Topo II) inhibitors has been a cornerstone of leukemia therapy. However, the clinical utility of classical agents like doxorubicin and etoposide is severely limited...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of topoisomerase II (Topo II) inhibitors has been a cornerstone of leukemia therapy. However, the clinical utility of classical agents like doxorubicin and etoposide is severely limited by the rapid emergence of multi-drug resistance (MDR), primarily driven by the overexpression of the P-glycoprotein (P-gp) efflux pump. Amonafide malate (CAS: 618863-54-0), also known as AS1413 or Xanafide, was developed to directly address this clinical bottleneck.

As a naphthalimide derivative, amonafide malate acts as a DNA intercalator and Topo II inhibitor. Unlike classical inhibitors, it induces apoptosis by disrupting chromatin organization independently of ATP and completely evades P-gp-mediated efflux[1]. This whitepaper provides an in-depth pharmacological analysis of amonafide malate, detailing the causality behind its preclinical experimental design, its unique mechanism of action, and the self-validating protocols used to evaluate its efficacy.

Molecular Rationale & Mechanism of Action

Causality of Structural Design

The selection of the naphthalimide pharmacophore was driven by the need for strong DNA intercalation without triggering the specific recognition motifs of ABC transporter proteins (like P-gp). The formulation of amonafide as a L-malate salt (rather than a free base or hydrochloride) was a deliberate pharmacological choice to optimize aqueous solubility and stability for intravenous administration, ensuring consistent bioavailability in preclinical and clinical models[2].

ATP-Independent Chromatin Disruption

Classical Topo II poisons rely heavily on ATP-dependent processes to convert transient DNA strand breaks into permanent, lethal double-strand breaks. Tumor cells often develop resistance by downregulating these downstream apoptotic pathways. Amonafide malate diverges from this paradigm. It acts as a DNA intercalator that stabilizes the Topo II-DNA cleavable complex but uniquely induces apoptosis by disrupting chromatin organization independently of ATP[3]. This mechanistic divergence ensures that amonafide retains potency even in metabolically compromised or resistant leukemic blasts.

Evasion of P-glycoprotein (P-gp)

In secondary Acute Myeloid Leukemia (AML), prior chemotherapy regimens heavily select for leukemic clones overexpressing P-gp. Amonafide malate was specifically screened for its lack of affinity for the P-gp binding pocket. Consequently, intracellular drug concentrations remain lethal regardless of the cell's efflux pump expression profile[1].

MoA Amonafide Amonafide Malate (AS1413) Pgp P-glycoprotein (P-gp) Efflux Pump Amonafide->Pgp Evades recognition DNA DNA Intercalation Amonafide->DNA Intercalates TopoII Topoisomerase II Inhibition DNA->TopoII Blocks religation Chromatin ATP-Independent Chromatin Disruption TopoII->Chromatin Cleavage complex formation Apoptosis Apoptosis in MDR Leukemia Cells Chromatin->Apoptosis Triggers cell death

Mechanism of Amonafide Malate evading P-gp efflux and inducing ATP-independent apoptosis.

Preclinical Pharmacology & Quantitative Efficacy

To validate the evasion of P-gp, preclinical models utilized the K562 human myelogenous leukemia cell line and its engineered multi-drug resistant subline, K562/DOX, which overexpresses P-gp by approximately 6.5-fold[1].

The causality behind choosing this paired cell-line model is to isolate P-gp expression as the sole variable. If a drug is a P-gp substrate, its LC50 (Lethal Concentration 50%) will shift dramatically higher in the K562/DOX line. As shown in the data summary below, classical Topo II inhibitors like doxorubicin suffer up to a 3-log unit loss in efficacy, whereas amonafide malate maintains its potency.

Quantitative Data Summary: Comparative Cytotoxicity
CompoundCell Line PhenotypeTarget MechanismLC50 / IC50 ShiftResistance Factor (MDR/WT)
Amonafide Malate K562 (Wild Type)Topo II / IntercalatorBaseline~1.0 - 1.2
Amonafide Malate K562/DOX (MDR)Topo II / IntercalatorUnaffected~1.0 - 1.2
Doxorubicin K562 (Wild Type)Topo II / IntercalatorBaseline> 1000
Doxorubicin K562/DOX (MDR)Topo II / IntercalatorIncreased up to 3 log units> 1000

Note: Amonafide malate demonstrates extremely poor CNS penetration (retaining <0.02% of the original dose in the brain), which minimizes central neurotoxicity in systemic leukemia treatments[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the preclinical evaluation of amonafide malate relies on self-validating assay systems. A protocol is self-validating only when internal controls definitively rule out false positives (e.g., non-specific cytotoxicity) and false negatives (e.g., assay degradation).

Protocol 1: Topoisomerase II DNA Cleavage Assay

Causality of Design: This cell-free assay isolates the direct interaction between the drug, the Topo II enzyme, and supercoiled plasmid DNA. It differentiates true Topo II poisons (which stabilize the cleaved DNA complex) from catalytic inhibitors (which prevent DNA binding altogether).

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing 400 ng of supercoiled pBR322 plasmid DNA, 2 units of purified human Topoisomerase IIα, and assay buffer (10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 1 mM ATP).

  • Drug Incubation: Add amonafide malate at varying concentrations (0.1 µM to 50 µM).

  • Control Integration (Self-Validation):

    • Negative Control: Vehicle (DMSO) to establish baseline plasmid topology.

    • Positive Control: Etoposide (20 µM) to validate enzyme activity and cleavage complex stabilization.

    • Catalytic Control: Merbarone (prevents cleavage, validating that the assay can distinguish inhibitor types).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 1% SDS and 0.5 mg/mL proteinase K, followed by a 30-minute incubation at 50°C to digest the Topo II enzyme and release the cleaved DNA.

  • Resolution: Separate DNA topoisomers using 1% agarose gel electrophoresis containing 0.5 µg/mL ethidium bromide.

  • Quantification: Measure the conversion of supercoiled DNA to linear DNA via densitometry.

Protocol 2: P-gp Efflux Assessment via Flow Cytometry

Causality of Design: To prove that amonafide malate is not a P-gp substrate, we must measure intracellular accumulation in the presence and absence of a known P-gp inhibitor. Flow cytometry provides single-cell resolution of drug retention.

Step-by-Step Methodology:

  • Cell Seeding: Plate K562/DOX cells at 1×105 cells/mL in RPMI-1640 medium.

  • Sensitization (Self-Validation): Divide cells into two cohorts. Pre-incubate Cohort A with 10 µM Verapamil (a potent P-gp inhibitor) for 1 hour. Cohort B receives vehicle. This step ensures that any observed resistance is actively mediated by P-gp and is reversible.

  • Drug Exposure: Treat both cohorts with a fluorescent surrogate P-gp substrate (e.g., Rhodamine 123) alongside competitive concentrations of amonafide malate or doxorubicin.

  • Incubation & Wash: Incubate for 2 hours at 37°C. Wash cells three times with ice-cold PBS to halt efflux.

  • Acquisition: Analyze intracellular fluorescence using a flow cytometer (excitation 488 nm).

  • Interpretation: If amonafide malate is not a P-gp substrate, its presence will not competitively inhibit Rhodamine 123 efflux, and Verapamil will have no synergistic effect on amonafide's cytotoxicity in parallel viability assays.

Workflow Step1 Cell Culture (K562 & K562/DOX) Step2 Drug Treatment (Amonafide vs Doxorubicin) Step1->Step2 Step3 Cytotoxicity Assay (Viability Measurement) Step2->Step3 Measure Viability Step4 Efflux Quantification (Flow Cytometry) Step2->Step4 Measure Intracellular Drug Step5 Data Analysis (Calculate Resistance Factor) Step3->Step5 Step4->Step5

Step-by-step in vitro workflow for validating drug efficacy in multi-drug resistant cell lines.

Conclusion

Amonafide malate represents a highly rationalized approach to overcoming the pharmacokinetic and resistance hurdles of classical leukemia treatments. By combining Topo II inhibition with ATP-independent chromatin disruption and complete evasion of P-glycoprotein efflux, it maintains potent cytotoxicity in heavily pre-treated, multi-drug resistant leukemic models[5]. The rigorous, self-validating preclinical protocols detailed above established the foundation for its progression into Phase II and Phase III clinical trials for Acute Myeloid Leukemia.

References

  • Xanthus Pharmaceuticals, Inc. Presents Data Supporting Distinctive Mechanism of Action of Xanafide (amonafide malate). BioSpace. Retrieved from: [Link]

  • AMONAFIDE L-MALATE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Retrieved from: [Link]

  • Contemporary Challenges in the Design of Topoisomerase II Inhibitors for Cancer Chemotherapy. Chemical Reviews - ACS Publications. Retrieved from:[Link]

  • Patent Application Publication: Methods and Compositions for Improving Therapeutic Efficacy (US 2016/0067241 A1).Google Patents.

Sources

Foundational

Physicochemical and Mechanistic Profiling of Amonafide L-Malate (CAS 618863-54-0): A Technical Guide for Drug Development

Executive Summary Amonafide L-malate (CAS 618863-54-0), also known by its developmental designations AS1413 or Xanafide, is a non-quinodal naphthalimide derivative that has garnered significant attention in the treatment...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amonafide L-malate (CAS 618863-54-0), also known by its developmental designations AS1413 or Xanafide, is a non-quinodal naphthalimide derivative that has garnered significant attention in the treatment of secondary Acute Myeloid Leukemia (AML)[1][2]. Unlike classical anthracyclines, Amonafide lacks the redox-cycling pharmacophores responsible for cumulative cardiotoxicity[3]. As a Senior Application Scientist, understanding the physicochemical behavior and the unique mechanistic paradigm of this compound is critical for optimizing formulation, designing robust in vitro assays, and interpreting pharmacodynamic readouts.

This guide provides an authoritative breakdown of Amonafide L-malate’s structural dynamics, its atypical Topoisomerase II (Topo II) inhibition profile, and highly validated experimental protocols for laboratory evaluation.

Physicochemical Properties & Formulation Dynamics

Amonafide L-malate is the malate salt of the active moiety amonafide[1]. The free base of amonafide is highly lipophilic and exhibits poor aqueous solubility, which historically complicated intravenous formulation. The strategic pairing with (2S)-2-hydroxybutanedioic acid (L-malic acid) yields a salt with a highly pH-dependent solubility profile[1][4].

The presence of the dimethylaminoethyl side chain (pKa ~8.0) means the molecule is protonated in acidic environments, drastically increasing its solubility. For in vitro screening, the compound is typically solubilized in DMSO or complexed in a 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) saline solution to maintain stability and bioavailability[5].

Table 1: Quantitative Physicochemical Data
PropertyValueReference
CAS Registry Number 618863-54-0[1]
IUPAC Name 5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione; (2S)-2-hydroxybutanedioic acid[1]
Molecular Formula C20H23N3O7[1]
Molecular Weight 417.4 g/mol [1]
Solubility (pH 4.0 Acetate Buffer) ~10 mg/mL[4]
Solubility (0.1 N HCl) ~20 mg/mL[4]
Solubility (pH 9.0 / 10% Ethanol) < 1 mg/mL[4]
Solid State Stability (Bulk) >99% intact after 30 days at 60 °C[4]
Solution Stability (pH 4.0, RT) No decomposition after 48 hours[4]

Mechanistic Paradigm: A Non-Classical Topo II Inhibitor

The defining characteristic of Amonafide L-malate is its divergence from classical Topo II poisons (e.g., etoposide, daunorubicin). Classical poisons stabilize the Topo II-DNA "cleavable complex" after the enzyme has cleaved the DNA, leading to extensive double-strand breaks (DSBs) resulting in fragments smaller than 50 kb[6].

Amonafide, conversely, intercalates into the DNA and inhibits Topo II catalysis prior to the formation of the cleavable complex[6]. It physically blocks the binding of human Topo II to DNA and interferes with ATP binding[6]. This ATP-independent disruption of chromatin organization leads to the release of large chromatin loops (50–300 kb fragments) without inducing significant γ-H2AX phosphorylation (the hallmark of massive DSBs)[2][6].

Crucially for drug development, Amonafide is neither a substrate nor an inhibitor of multidrug resistance (MDR) efflux pumps such as P-glycoprotein (P-gp), MRP-1, or BCRP, allowing it to retain potency in refractory leukemic cell lines[3][6].

Mechanism Topo Topoisomerase II + DNA Amonafide Amonafide L-malate (Intercalation) Topo->Amonafide Treated with Classical Classical Poisons (e.g., Etoposide) Topo->Classical Treated with BlockBinding Blocks Topo II-DNA & ATP Binding Amonafide->BlockBinding Pre-cleavage Cleavable Stabilizes Cleavable Complex Classical->Cleavable Post-cleavage Chromatin Chromatin Disorganization (50-300 kb Fragments) BlockBinding->Chromatin DSB Extensive DSBs (<50 kb Fragments) Cleavable->DSB Apoptosis Apoptosis via G2/M Arrest Chromatin->Apoptosis DSB->Apoptosis

Mechanism of Amonafide vs. Classical Topo II Poisons

Experimental Methodologies & Validation Protocols

To accurately assess the pharmacodynamics of Amonafide L-malate, researchers must utilize assays that capture its specific pre-cleavage mechanism and its downstream cell-cycle effects.

Protocol 1: Topoisomerase II Decatenation Assay

Purpose: To quantify the direct inhibition of Topo II catalytic activity by Amonafide. Causality Principle: Kinetoplast DNA (kDNA) is a massive network of interlocked DNA circles. Due to its size, it cannot migrate into an agarose gel. Active Topo II decatenates this network into free minicircles that easily migrate into the gel. By titrating Amonafide, we can calculate the IC50 of Topo II inhibition based on the disappearance of the minicircle band[6].

  • Reagent Preparation: Prepare 10X Topo II reaction buffer (500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM ATP, 5 mM dithiothreitol). Note: ATP is essential because Topo II is an ATP-dependent enzyme; Amonafide's mechanism relies on interfering with this specific ATP-binding step.

  • Substrate Addition: Add 200 ng of kDNA to the reaction mixture.

  • Inhibitor Titration: Add Amonafide L-malate (pre-dissolved in 20% SBE-β-CD or DMSO) at concentrations ranging from 0.1 μM to 100 μM[5].

  • Enzyme Addition & Incubation: Add 1-2 units of human Topo IIα. Incubate at 37 °C for exactly 30 minutes.

  • Reaction Termination: Stop the reaction by adding 1% SDS and 50 mM EDTA. Causality: SDS denatures the Topo II enzyme, while EDTA chelates Mg²⁺, immediately halting all ATP-dependent catalytic activity.

  • Resolution & Analysis: Run the samples on a 1% agarose gel containing 0.5 μg/mL ethidium bromide at 100V for 1 hour. Quantify the fast-migrating minicircle DNA band using UV transillumination.

Workflow Prep Substrate Prep kDNA Network Incubate Incubation Topo II + Amonafide + ATP Prep->Incubate Add Enzyme & Drug Electrophoresis Resolution 1% Agarose Gel Incubate->Electrophoresis Stop Reaction (SDS/EDTA) Analysis Quantification Ethidium Bromide Imaging Electrophoresis->Analysis UV Transillumination

Topo II Decatenation Assay Experimental Workflow

Protocol 2: Cell Cycle Analysis (G2/M Arrest Validation)

Purpose: To validate the downstream cellular phenotype of Amonafide treatment. Causality Principle: Amonafide exposure results in a pronounced G2/M cell cycle arrest, with cells often trapped in metaphase exhibiting distinct DNA bridge formations[3]. We utilize Propidium Iodide (PI) staining coupled with flow cytometry to quantify DNA content.

  • Cell Culture & Treatment: Culture AML cell lines (e.g., MV4-11 or THP-1) and treat with the established IC50 concentration of Amonafide L-malate for 48 hours. Causality: A 48-hour exposure is required to capture the full G2/M arrest phenotype, as Amonafide acts during the replication and division phases[3].

  • Harvest & Fixation: Wash cells in cold PBS, then fix dropwise in ice-cold 70% ethanol while vortexing gently. Store at -20 °C for at least 2 hours. Causality: Ethanol permeabilizes the cell membrane, allowing the intercalating dye to reach the nucleus while preserving cellular architecture.

  • RNase A Treatment: Resuspend the fixed pellet in PBS containing 100 μg/mL RNase A. Incubate at 37 °C for 30 minutes. Causality: PI intercalates into any double-stranded nucleic acid. RNase A degrades dsRNA, ensuring the fluorescence signal is strictly proportional to DNA content.

  • Staining & Flow Cytometry: Add 50 μg/mL PI. Analyze via flow cytometry (excitation 488 nm, emission 620 nm). A successful assay will show a massive accumulation of cells with 4N DNA content compared to vehicle controls, indicative of G2/M arrest[3].

Sources

Exploratory

role of 618863-54-0 in inhibiting DNA replication and RNA synthesis

The Mechanistic Paradigm of Amonafide L-Malate (CAS 618863-54-0): Atypical Topoisomerase II Inhibition and Nucleic Acid Synthesis Blockade Executive Summary Amonafide L-Malate (CAS 618863-54-0), also known as AS1413 or X...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Paradigm of Amonafide L-Malate (CAS 618863-54-0): Atypical Topoisomerase II Inhibition and Nucleic Acid Synthesis Blockade

Executive Summary

Amonafide L-Malate (CAS 618863-54-0), also known as AS1413 or Xanafide, is an imide derivative of naphthalic acid that functions as a potent DNA intercalator and an atypical topoisomerase II (Topo II) inhibitor[1][2]. While classical Topo II poisons (e.g., etoposide, doxorubicin) stabilize the Topo II-DNA cleavable complex to induce extensive double-strand breaks, amonafide operates via a distinct, ATP-independent mechanism[2][3]. By blocking the initial binding of Topo II to DNA, it triggers profound chromatin disorganization, effectively halting both DNA replication and RNA synthesis[1][3]. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind amonafide’s mechanism of action and provide field-proven, self-validating protocols for quantifying its inhibitory effects in preclinical models.

Mechanistic Basis of Action

DNA Intercalation and Steric Blockade

The planar naphthalimide core of amonafide allows it to intercalate directly between the base pairs of the DNA double helix[2][4]. This intercalation distorts the local DNA architecture, creating a severe steric hindrance that physically impedes the processivity of both DNA polymerases and RNA polymerases. Consequently, the progression of replication forks and transcription bubbles is abruptly stalled, leading to the rapid cessation of DNA replication and RNA synthesis[5][6].

Atypical Topoisomerase II Inhibition

The most critical differentiator of amonafide is its interaction with Topo II. Classical inhibitors trap the enzyme after it has cleaved the DNA, forming a toxic "cleavable complex." In contrast, amonafide inhibits Topo II catalysis prior to the formation of the cleavable complex[3][7]. It competes with ATP and prevents the enzyme from binding to its DNA substrate[3]. Because it acts upstream of DNA cleavage, amonafide does not induce the massive accumulation of small DNA fragments (<50 kb) or the significant γ -H2AX phosphorylation typically associated with classical Topo II poisons[3][7].

Chromatin Disorganization vs. DNA Cleavage

Genomic DNA is organized into 50–100 kb loops anchored to the nuclear matrix via matrix attachment regions (MARs), which are rich in Topo II consensus sequences[3]. By preventing Topo II from binding to these regions, amonafide induces the detachment of these chromatin loops from the nuclear matrix[3][7]. This results in "chromatin disorganization" and triggers apoptosis characterized uniquely by high molecular weight DNA fragmentation (50–300 kb)[3][7].

Evasion of Multidrug Resistance (MDR)

A major clinical advantage of amonafide is its ability to evade P-glycoprotein (MDR1) and related efflux transporters[2][7]. Because it is neither a substrate nor an inhibitor of P-gp, amonafide maintains its intracellular concentration and cytotoxic efficacy even in multidrug-resistant leukemic cell lines[2][7].

Mechanism Amonafide Amonafide L-Malate (CAS: 618863-54-0) Intercalation DNA Intercalation Amonafide->Intercalation TopoII_Block Blocks Topo II Binding (Pre-Cleavable Complex) Intercalation->TopoII_Block Steric hindrance Rep_Inhib Inhibits DNA Replication & RNA Synthesis Intercalation->Rep_Inhib Blocks Polymerases Chromatin Chromatin Disorganization (Nuclear Matrix Release) TopoII_Block->Chromatin ATP-independent Apoptosis Apoptosis (High MW DNA Fragmentation) Rep_Inhib->Apoptosis Chromatin->Apoptosis

Fig 1: Mechanistic pathway of Amonafide L-Malate vs classical Topo II poisons.

Quantitative Pharmacodynamics

To contextualize the potency and unique profile of amonafide, the following table summarizes its core pharmacodynamic parameters compared to classical agents.

ParameterAmonafide L-Malate (CAS 618863-54-0)Classical Topo II Inhibitors (e.g., Etoposide)
Primary Target DNA Intercalation / Topo II (Pre-cleavage)Topo II (Post-cleavage complex)
kDNA Decatenation IC50 ~184 µM[3]3 - 12 µM (e.g., Mitoxantrone, Daunorubicin)[3]
DNA Fragmentation Size High Molecular Weight (50 - 300 kb)[3][7]Low Molecular Weight (<50 kb)[3][7]
ATP Dependency ATP-independent[2][3]ATP-dependent
P-glycoprotein (MDR1) Substrate No[2][7]Yes (Highly susceptible to efflux)

Experimental Methodologies & Self-Validating Protocols

To rigorously investigate the dual role of amonafide in Topo II inhibition and nucleic acid synthesis blockade, experimental designs must include self-validating internal controls. Below are the definitive protocols.

Protocol 1: Kinetoplast DNA (kDNA) Decatenation Assay with ATP Competition

Causality: kDNA consists of interlocked DNA minicircles that only Topo II can decatenate. By titrating ATP into the reaction, we can prove that amonafide acts competitively against ATP to block Topo II binding, validating its pre-cleavable complex mechanism[3].

Step-by-Step Methodology:

  • Reaction Setup: In a 20 µL reaction volume, combine 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl2, 0.5 mM dithiothreitol, and 30 µg/mL bovine serum albumin.

  • Substrate Addition: Add 0.3 µg of highly catenated kDNA per reaction tube.

  • Drug Treatment: Introduce amonafide at varying concentrations (0, 50, 100, 200, 500 µM). Include a positive control (etoposide at 50 µM) and a vehicle control (DMSO).

  • ATP Titration (The Self-Validating Step): To parallel sets of tubes, add varying concentrations of ATP (0.5 mM, 1.0 mM, 2.0 mM). If amonafide is an ATP competitor, higher ATP concentrations will rescue decatenation activity[3].

  • Enzyme Addition: Add 1 unit of purified human Topoisomerase II α and incubate at 37°C for 30 minutes.

  • Termination & Analysis: Stop the reaction with 2 µL of 10% SDS and 2.5 µL of 250 mM EDTA. Resolve the products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Decatenated minicircles will migrate rapidly, while intact kDNA remains in the well.

Protocol 2: Multiparametric Flow Cytometry for DNA/RNA Synthesis Inhibition

Causality: Traditional radioactive thymidine/uridine incorporation lacks single-cell resolution. Using click-chemistry-based EdU (5-ethynyl-2'-deoxyuridine) and EU (5-ethynyl uridine) allows us to simultaneously quantify the exact percentage of cells halting replication and transcription in response to amonafide intercalation.

Step-by-Step Methodology:

  • Cell Plating: Seed target cells (e.g., HL-60 or MV4-11 leukemic cells) at 5×105 cells/mL in complete media.

  • Drug Exposure: Treat cells with the established IC50 of amonafide (e.g., 5-10 µM) for 4 hours.

  • Pulse Labeling:

    • Add 10 µM EdU (for DNA replication) and 1 mM EU (for RNA transcription) directly to the culture media.

    • Incubate for exactly 1 hour at 37°C.

  • Fixation & Permeabilization: Wash cells with cold PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.5% Triton X-100 for 15 minutes.

  • Click Reaction: Resuspend cells in a click-chemistry cocktail containing PBS, 2 mM CuSO4, 10 µM fluorescent azide (e.g., Alexa Fluor 488 for EdU, Alexa Fluor 647 for EU), and 100 mM sodium ascorbate. Incubate for 30 minutes in the dark.

  • Acquisition: Wash twice with PBS and analyze via flow cytometry. A shift in the median fluorescence intensity (MFI) of the treated population compared to the vehicle control directly quantifies the inhibition of DNA and RNA synthesis.

Workflow Prep Cell Culture & Synchronization Treat Amonafide Treatment (Dose-Response) Prep->Treat Split Treat->Split Assay1 EdU/EU Incorporation (Replication/Transcription) Split->Assay1 Assay2 kDNA Decatenation (Topo II Activity) Split->Assay2 Assay3 PFGE Analysis (DNA Fragmentation) Split->Assay3 Read1 Flow Cytometry Assay1->Read1 Read2 Gel Electrophoresis Assay2->Read2 Assay3->Read2

Fig 2: Experimental workflow for validating Amonafide's mechanism of action.

Troubleshooting and Causality in Experimental Design

The Pitfall of Standard Apoptosis Assays: A common error when researching amonafide is utilizing standard agarose gel electrophoresis to look for the classic "DNA laddering" (oligonucleosomal fragmentation) indicative of apoptosis. Because amonafide blocks Topo II before the cleavable complex forms, it causes the release of massive 50–300 kb chromatin loops rather than <50 kb fragments[3][7]. Solution: Standard 1-2% agarose gels cannot resolve fragments of this size; the DNA will appear trapped in the well or as an undifferentiated high-molecular-weight smear. Pulsed-Field Gel Electrophoresis (PFGE) is an absolute requirement. By alternating the electrical field, PFGE allows the 50–300 kb fragments to snake through the agarose matrix, revealing the true extent of amonafide-induced chromatin disorganization[3][7].

Accounting for Intercalation Fluorescence: Amonafide, like many naphthalimides, possesses intrinsic fluorescent properties. When designing flow cytometry or microscopy panels (such as the EdU/EU assay described above), researchers must run unstained, amonafide-treated controls to map the drug's emission spectrum. Failure to do so will result in false-positive signals in the blue/green channels due to drug autofluorescence.

References

  • Amonafide L-Malate API Suppliers - Manufacturers and Distributors. apicule.com.
  • AMONAFIDE L-MALATE - Inxight Drugs.
  • Amonafide - DNA Intercal
  • Amonafide interferes with topoisomerase II binding to DNA and induces chromatin disorganiz
  • Abstract #1700: Amonafide (AS1413) intercalates into DNA and is a unique inhibitor of DNA Topoisomerase II. Cancer Research - AACR Journals.
  • Mode-of-Action Studies of the Novel Bisquaternary Bisnaphthalimide MT02 against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy - ASM Journals.

Sources

Protocols & Analytical Methods

Method

techniques for measuring DNA double-strand breaks induced by 618863-54-0

Application Note: Quantifying DNA Double-Strand Breaks Induced by Amonafide L-Malate (618863-54-0) Introduction & Mechanistic Rationale Amonafide L-Malate (CAS: 618863-54-0) is an imide derivative of naphthalic acid that...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Quantifying DNA Double-Strand Breaks Induced by Amonafide L-Malate (618863-54-0)

Introduction & Mechanistic Rationale

Amonafide L-Malate (CAS: 618863-54-0) is an imide derivative of naphthalic acid that functions as a potent DNA intercalator and Topoisomerase II (Topo II) poison[1]. Unlike catalytic inhibitors that simply block enzyme activity, Topo II poisons like Amonafide stabilize the transient, covalent Topo II-DNA cleavage complex[2]. When the cellular replication or transcription machinery collides with these trapped complexes, the replication fork collapses, generating highly cytotoxic DNA double-strand breaks (DSBs)[3].

For drug development professionals and molecular toxicologists, accurate quantification of these DSBs is critical for evaluating the pharmacodynamics and genotoxicity of 618863-54-0. This guide details two orthogonal, self-validating methodologies for measuring Amonafide-induced DSBs: the Neutral Comet Assay (direct physical measurement of DNA fragmentation) and γH2AX Immunofluorescence (indirect biological measurement of the DNA damage response)[4].

Experimental Design & Causality (E-E-A-T Principles)

To ensure scientific integrity, experimental design must be driven by the specific mechanism of the compound:

  • Why Neutral Comet over Alkaline Comet? The standard alkaline comet assay (pH > 13) denatures DNA, revealing both single-strand breaks (SSBs) and DSBs. Because Topo II poisons specifically generate DSBs upon replication fork collapse, the neutral comet assay (pH 8–10) is required. Under non-denaturing conditions, only the DNA loops containing true double-strand breaks can migrate into the agarose tail[4].

  • The Causality of Sarcosyl Lysis: In the neutral comet assay, cells are lysed using N-lauroylsarcosine. This denaturing detergent strips histones and denatures the Topo II protein trapped on the DNA. This specific chemical action converts the transient, protein-concealed Topo II cleavage complexes into physically detectable, frank double-strand breaks[2].

  • Why γH2AX as an Orthogonal Readout? Within minutes of a DSB, ATM/ATR kinases phosphorylate the histone variant H2AX at Serine 139 (forming γH2AX) over megabase chromatin domains flanking the break. This amplifies the signal of a single DSB into a microscopically visible focus, providing a highly sensitive, quantifiable biomarker that validates the physical comet assay data[4].

Signaling & Workflow Visualization

G Amonafide Amonafide L-Malate (618863-54-0) TopoII Topoisomerase II Cleavage Complex Amonafide->TopoII Intercalates & Poisons Collision Replication/Transcription Collision TopoII->Collision Stabilizes Complex DSB DNA Double-Strand Break (DSB) Collision->DSB Fork Collapse ATM ATM / ATR Kinase Activation DSB->ATM Sensor Recruitment Comet Neutral Comet Assay (Direct DSB Detection) DSB->Comet Measured by gH2AX γH2AX Phosphorylation (Ser-139) ATM->gH2AX Phosphorylates H2AX IF Immunofluorescence (Indirect DSB Detection) gH2AX->IF Measured by

Mechanism of Amonafide L-Malate-induced DSBs and corresponding measurement techniques.

Protocol 1: Neutral Comet Assay for Direct DSB Detection

Self-Validating System: Always include a vehicle control (0.1% DMSO) to establish baseline DNA integrity, and a well-characterized Topo II poison (e.g., 10 µM Etoposide) as a positive control to validate assay sensitivity[5].

Step-by-Step Methodology:

  • Cell Treatment: Seed exponentially growing target cells (e.g., HeLa or CEM) at 1×105 cells/mL. Treat with 618863-54-0 (e.g., 1–10 µM) for 1.5 to 2 hours in a 37°C incubator.

  • Slide Preparation: Harvest cells by centrifugation and resuspend in ice-cold PBS. Mix 50 µL of the cell suspension with 500 µL of 0.5% low-melting-point (LMP) agarose at 37°C. Immediately pipette 75 µL of the mixture onto glass slides pre-coated with 0.5% normal-melting agarose. Chill at 4°C for 10 minutes to solidify[6].

  • Lysis (Critical Step): Submerge slides in pre-chilled Neutral Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris base, 1% N-lauroylsarcosine, 1% Triton X-100, 10% DMSO, pH 10.0) for 1 to 2 hours at 4°C in the dark[6]. Note: The neutral pH prevents DNA unwinding, ensuring only DSBs are measured.

  • Electrophoresis: Remove slides from lysis buffer and equilibrate in 1X TBE buffer (pH 8.3) for 30 minutes. Run electrophoresis at 1 V/cm (~20 V) for 20–30 minutes at 4°C[5].

  • Staining & Analysis: Stain slides with 20 µg/mL Ethidium Bromide or SYBR Gold. Image using a fluorescence microscope. Calculate the "Tail Moment" (tail length × % DNA in tail) using automated comet analysis software (e.g., CASP or OpenComet)[5].

Protocol 2: γH2AX Immunofluorescence for Indirect DSB Detection

  • Treatment & Fixation: Culture cells on sterile glass coverslips. Following treatment with 618863-54-0, wash gently with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Incubate coverslips with 0.2% Triton X-100 in PBS for 10 minutes to allow the bulky antibody complexes to access the nuclear chromatin.

  • Blocking & Primary Antibody: Block non-specific binding sites with 5% BSA in PBS for 1 hour. Incubate with an anti-γH2AX (phospho-S139) primary antibody (e.g., mouse monoclonal, diluted 1:500) overnight at 4°C[4].

  • Secondary Antibody & Counterstain: Wash 3 times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, 1:1000) for 1 hour in the dark at room temperature. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

  • Quantification: Mount coverslips and image via confocal microscopy. Use automated image analysis (e.g., ImageJ/Fiji) to count the number of γH2AX foci per nucleus.

Quantitative Data Presentation

The following table summarizes the expected quantitative readouts when validating Amonafide L-Malate (618863-54-0) against standard controls.

Assay TypeReadout MetricNegative Control (0.1% DMSO)Amonafide L-Malate (10 µM)Positive Control (10 µM Etoposide)
Neutral Comet Assay Mean Tail Moment (Arbitrary Units)< 5.035.0 - 50.040.0 - 60.0
Immunofluorescence Average γH2AX Foci per Nucleus1 - 325 - 4030 - 45
Flow Cytometry % γH2AX Positive Cells< 5%> 60%> 70%

References

  • Smart, D. J., et al. "Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone." Mutation Research/Genetic Toxicology and Environmental Mutagenesis, PMC. Available at:[Link]

  • Lyu, Y. L., et al. "Topoisomerase IIβ–Mediated DNA Double-Strand Breaks: Implications in Doxorubicin Cardiotoxicity and Prevention by Dexrazoxane." Cancer Research, AACR Journals. Available at:[Link]

  • Bandele, O. J., et al. "The Efficacy of Topoisomerase II-Targeted Anticancer Agents Reflects the Persistence of Drug-Induced Cleavage Complexes in Cells." Biochemistry, PMC. Available at:[Link]

  • González-Cid, M., et al. "Topoisomerase II-Mediated DNA Damage Is Differently Repaired during the Cell Cycle by Non-Homologous End Joining and Homologous Recombination." PLOS One. Available at:[Link]

  • Lin, C.-C., et al. "Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma." International Journal of Molecular Sciences, PMC. Available at: [Link]

Sources

Application

Application Note: High-Fidelity Preparation, Validation, and Long-Term Storage of Amonafide L-Malate (CAS 618863-54-0) Stock Solutions

Introduction & Scientific Rationale Amonafide L-Malate (CAS 618863-54-0), also known as AS1413 or Xanafide, is a potent naphthalimide-derived DNA intercalator and Topoisomerase II inhibitor[1]. Unlike classical Topo II i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Amonafide L-Malate (CAS 618863-54-0), also known as AS1413 or Xanafide, is a potent naphthalimide-derived DNA intercalator and Topoisomerase II inhibitor[1]. Unlike classical Topo II inhibitors (e.g., doxorubicin, etoposide) that rely on ATP-dependent mechanisms and are highly susceptible to cellular efflux, Amonafide induces apoptosis by disrupting chromatin organization independently of ATP[1]. Crucially, it evades P-glycoprotein (P-gp/MDR1) and related transporters, making it an invaluable pharmacological tool for studying multi-drug resistant (MDR) malignancies, such as secondary acute myeloid leukemia (AML)[1][2].

For researchers and drug development professionals, the integrity of the stock solution is the foundation of reproducible data. The L-malate salt form of Amonafide was specifically engineered to overcome the poor aqueous solubility of the free base[3]. However, its hygroscopic nature requires strict adherence to anhydrous handling protocols when preparing DMSO stocks for in vitro assays[4]. This application note details the causality behind solvent selection, dissolution mechanics, and storage parameters to establish a self-validating workflow for Amonafide L-Malate.

Physicochemical Properties & Solubility Profile

Understanding the quantitative limits of the active pharmaceutical ingredient (API) ensures that stock concentrations do not approach the thermodynamic threshold of precipitation.

PropertyValue
Compound Name Amonafide L-Malate (AS1413)
CAS Registry Number 618863-54-0[5]
Molecular Formula C20H23N3O7[5]
Molecular Weight 417.4 g/mol [5]
Max Solubility (DMSO) 41.67 mg/mL (147.07 mM)[4]
Max Solubility (Water) Highly soluble (1:1 w/w ratio achievable)[3]
Storage (Solid Powder) -20°C (up to 3 years, desiccated)
Storage (Solvent Aliquots) -80°C (up to 6 months, protected from light)

Mechanism of Action & Pathway Dynamics

Amonafide L-Malate exerts its cytotoxicity through a dual-action mechanism. It intercalates into DNA base pairs and simultaneously binds to Topoisomerase II, stabilizing the cleavable complex. This prevents the religation of DNA strands, leading to lethal DNA double-strand breaks (DSBs) and subsequent cell cycle arrest[1][5].

MoA Amonafide Amonafide L-Malate (CAS: 618863-54-0) Pgp P-glycoprotein (MDR1) Efflux Pump Amonafide->Pgp Evades (Overcomes MDR) TopoII Topoisomerase II Enzyme Amonafide->TopoII Inhibits (ATP-independent) DNA DNA Intercalation Amonafide->DNA Intercalates DSB DNA Double-Strand Breaks (DSBs) TopoII->DSB Blocks DNA religation DNA->DSB Structural distortion Apoptosis Apoptosis / Cell Death DSB->Apoptosis Triggers apoptotic signaling

Figure 1: Mechanism of Action of Amonafide L-Malate bypassing MDR1 efflux to induce apoptosis.

Experimental Protocols: Stock Solution Preparation

Protocol A: 100 mM In Vitro Stock Solution (DMSO)

Rationale: While the L-malate salt is water-soluble, DMSO is the universal standard for high-concentration, long-term in vitro library storage because it prevents microbial growth and hydrolytic degradation over extended periods.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the Amonafide L-Malate vial from -20°C storage and place it in a desiccator at room temperature (20–25°C) for 30 minutes before opening.

    • Causality: The compound is highly hygroscopic. Opening a cold vial causes atmospheric moisture to condense on the powder, which alters the molecular weight (invalidating molarity calculations) and introduces water into the DMSO stock, accelerating degradation[4].

  • Weighing: Weigh exactly 41.74 mg of the API into a sterile, amber microcentrifuge tube.

    • Causality: Amber tubes protect the naphthalimide chromophore from photolytic degradation during handling and storage.

  • Solvent Addition: Add exactly 1.0 mL of newly opened, anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity).

    • Causality: Hygroscopic DMSO absorbs water from the air. Using old or hydrated DMSO significantly reduces the maximum solubility of the product and compromises long-term stability[4].

  • Sonication: Seal the tube and place it in an ultrasonic water bath at room temperature for 5–10 minutes.

    • Causality: Achieving concentrations near the solubility limit (~147 mM) requires overcoming the crystalline lattice energy. Sonication provides the necessary mechanical cavitation to fully dissolve the compound without applying destructive thermal heat[4].

  • Sterile Filtration: Pass the completely dissolved solution through a 0.22 µm PTFE syringe filter into a sterile receiver tube.

    • Causality: PTFE membranes are chemically inert to DMSO. This step establishes a self-validating sterile system, ensuring that any subsequent cell culture contamination is not originating from the drug stock.

Protocol B: Aqueous Formulation for In Vivo Administration

Rationale: DMSO concentrations above 0.1–0.5% are toxic in vivo and in cell culture[2]. The L-malate salt allows for direct aqueous dissolution for animal dosing[3].

Step-by-Step Methodology:

  • Weigh the required mass of Amonafide L-Malate.

  • Dissolve directly in sterile 0.9% NaCl (saline) or sterile water to achieve the target dosing concentration (e.g., 5 mg/mL).

  • Vortex gently for 1–2 minutes until a clear solution is formed.

  • Critical Control: Prepare this aqueous solution freshly immediately prior to administration. Do not store aqueous naphthalimide solutions long-term, as they are susceptible to hydrolysis and microbial contamination.

Workflow Equilibrate Thermal Equilibration (Desiccator) Weigh Weigh API (Amber Tube) Equilibrate->Weigh Solvent Add Anhydrous DMSO Weigh->Solvent Sonicate Ultrasonic Bath (5-10 mins) Solvent->Sonicate Filter Sterile Filtration (0.22 µm PTFE) Sonicate->Filter Aliquots Prepare Single-Use Aliquots Filter->Aliquots Store Store at -80°C (Dark) Aliquots->Store

Figure 2: SOP for the preparation of Amonafide L-Malate DMSO stock solutions.

Quality Control & Self-Validating Systems

To ensure the trustworthiness of your experimental data, the stock solution workflow must be treated as a self-validating system.

  • Aliquoting Rule: Immediately divide the filtered DMSO stock into 20–50 µL single-use aliquots.

    • Causality: Repeated freeze-thaw cycles cause cryoconcentration (where the solvent thaws faster than the solute, creating localized gradients) and introduce atmospheric moisture, leading to irreversible precipitation.

  • Pre-Assay Validation: Before adding the drug to an assay, thaw the aliquot at room temperature. Inspect visually for micro-precipitates. If the solution appears cloudy, warm to 37°C for 5 minutes and vortex.

  • Biological QC: Run a parallel positive control using a P-gp overexpressing cell line (e.g., K562-MDR1) alongside the wild-type (e.g., K562)[2]. Because Amonafide L-Malate evades P-gp efflux, the IC50 should remain nearly identical between the two lines. A significant shift in the MDR1 line indicates potential degradation of the active moiety or precipitation of the drug before cellular entry, validating the biological integrity of the stock.

References

  • [5] Amonafide L-Malate API Suppliers - Manufacturers and Distributors - apicule.com

  • [1] AMONAFIDE L-MALATE - Inxight Drugs - ncats.io

  • [4] Amonafide (AS1413) | Topoisomerase Inhibitor - medchemexpress.com

  • [3] Buy 618863-54-0 (Malate) (EVT-253806) - evitachem.com

  • [2] Novel Dicarboximide BK124.1 Breaks Multidrug Resistance and Shows Anticancer Efficacy in Chronic Myeloid Leukemia Preclinical Models and Patients' CD34+/CD38 - nih.gov

Sources

Method

Application Note: Flow Cytometry Analysis of Apoptosis Using Amonafide L-Malate (CAS 618863-54-0)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, causal experimental design, and self-validating flow cytometry protocols. Overview and Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, causal experimental design, and self-validating flow cytometry protocols.

Overview and Mechanistic Rationale

Amonafide L-malate (CAS 618863-54-0), also known as AS1413 or Xanafide, is an imide derivative of naphthalic acid that functions as a potent antineoplastic agent[1]. As a DNA intercalator and Topoisomerase II inhibitor, it induces cellular apoptosis by disrupting chromatin organization independently of ATP[2]. Notably, Amonafide L-malate evades P-glycoprotein-mediated multidrug resistance, making it a highly valuable compound in the study of refractory malignancies, including Acute Myeloid Leukemia (AML) and solid tumors[2].

Mechanistically, the intercalation of Amonafide L-malate into DNA results in the accumulation of DNA double-strand breaks (DSBs)[1]. These DSBs trigger the ATM/ATR kinase signaling cascade, which subsequently drives G2/M cell cycle arrest and initiates apoptosis via p53-independent pathways (such as E2F1 activation) and the modulation of apoptotic effectors like Caspase-3 and Bax[3].

Pathway Amonafide Amonafide L-Malate (CAS 618863-54-0) TopoII Topoisomerase II Inhibition & DNA Intercalation Amonafide->TopoII DSB DNA Double-Strand Breaks (DSBs) TopoII->DSB ATM ATM/ATR Kinase Activation DSB->ATM E2F1 E2F1 / p73 Pathway Activation ATM->E2F1 Caspase Bax Upregulation & Caspase-3 Cleavage ATM->Caspase Apoptosis Cellular Apoptosis E2F1->Apoptosis Caspase->Apoptosis

Figure 1: Mechanism of Amonafide L-malate induced apoptosis via DNA damage and ATM/ATR signaling.

Assay Causality and Self-Validating Design

To accurately quantify the apoptotic response induced by Amonafide L-malate, multiparametric flow cytometry utilizing Annexin V-FITC and Propidium Iodide (PI) is the field-standard methodology[4].

The Causality of the Assay: The effectiveness of this assay relies on the distinct physiological changes that occur at different stages of cell death:

  • Early Apoptosis: Cells lose plasma membrane asymmetry, causing phosphatidylserine (PS) to translocate from the inner to the outer leaflet. Annexin V, a calcium-dependent protein, binds to this externalized PS with high affinity[4]. Because the cell membrane remains intact during early apoptosis, the vital dye PI is excluded.

  • Late Apoptosis/Necrosis: As cell death progresses, the plasma membrane loses its integrity. This allows PI to enter the cell and intercalate into the DNA, resulting in dual positivity[4].

By leveraging these biological realities, the assay creates a self-validating quadrant system :

  • Q1 (Annexin V⁻ / PI⁺): Primary necrotic cells (membrane compromised, no PS externalization).

  • Q2 (Annexin V⁺ / PI⁺): Late apoptotic or secondary necrotic cells.

  • Q3 (Annexin V⁻ / PI⁻): Viable, healthy cells.

  • Q4 (Annexin V⁺ / PI⁻): Early apoptotic cells.

Step-by-Step Flow Cytometry Protocol

The following protocol details the optimal workflow for evaluating Amonafide L-malate cytotoxicity using in vitro cell models (e.g., HL-60 leukemia or M14/A375 melanoma cells)[5].

Reagents Required
  • Amonafide L-malate (CAS 618863-54-0) stock solution (typically 10 mM in DMSO).

  • Annexin V-FITC / PI Apoptosis Detection Kit.

  • 1X Annexin V Binding Buffer (contains essential Ca²⁺).

  • Cold Phosphate-Buffered Saline (PBS).

Methodology
  • Cell Seeding: Seed logarithmically growing cells into 6-well plates at a density of 5 × 10⁵ cells/well. Allow 24 hours for adherence (if using adherent lines like A375).

  • Drug Treatment: Treat the cells with 8–10 µM of Amonafide L-malate for 24 to 48 hours[5]. Include a vehicle control well (DMSO concentration < 0.1% to prevent baseline toxicity).

  • Cell Harvesting (Critical Step): Collect the culture supernatant first, then trypsinize the adherent cells, and combine them into a single tube. Causality: Apoptotic cells round up and detach from the plate; discarding the supernatant will result in a severe false-negative underestimation of the apoptotic population.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the cell pellet twice with cold PBS[4]. Causality: Residual culture media often contains calcium chelators (e.g., EDTA from trypsinization) which will inhibit the Ca²⁺-dependent binding of Annexin V.

  • Resuspension: Resuspend the washed pellet in 100 µL of 1X Annexin V Binding Buffer[4].

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the suspension[4]. Gently vortex and incubate for 15–20 minutes at room temperature in the dark[4]. Causality: Fluorochromes are highly sensitive to photobleaching; dark incubation preserves the signal-to-noise ratio.

  • Data Acquisition: Add an additional 400 µL of 1X Binding Buffer to each tube to halt the reaction[4]. Analyze the samples via flow cytometry (e.g., BD FACSCanto II) within 1 hour to prevent post-staining degradation[4][5].

Workflow Culture 1. Cell Culture & Seeding (5x10^5 cells/well) Treatment 2. Amonafide Treatment (8-10 µM for 24-48h) Culture->Treatment Harvest 3. Harvest Cells (Keep supernatant & adherent) Treatment->Harvest Wash 4. Wash with Cold PBS (Remove Ca2+ chelators) Harvest->Wash Buffer 5. Resuspend in 1X Annexin V Binding Buffer Wash->Buffer Stain 6. Add Annexin V-FITC & PI (Incubate 15 min, Dark) Buffer->Stain FACS 7. Flow Cytometry Acquisition (<1 hour) Stain->FACS

Figure 2: Step-by-step flow cytometry workflow for Annexin V/PI apoptosis detection.

Quantitative Data Benchmarks

When evaluating the efficacy of Amonafide L-malate, researchers should expect a dose- and time-dependent increase in the apoptotic fraction. The table below summarizes benchmark flow cytometry data derived from human melanoma cell lines treated with Amonafide, demonstrating its potent antineoplastic activity[5].

Cell Line (Origin)Treatment ConditionConcentrationExposure TimeTotal Apoptotic Rate (%)
M14 (Melanoma)Vehicle Control (DMSO)0 µM48 hours9.31%
M14 (Melanoma)Amonafide L-malate8 µM48 hours23.64%
A375 (Melanoma)Vehicle Control (DMSO)0 µM48 hours0.60%
A375 (Melanoma)Amonafide L-malate8 µM48 hours25.70%

Data synthesis indicates that 8 µM of Amonafide L-malate induces a statistically significant shift from the viable (Q3) population into the apoptotic (Q2/Q4) populations across multiple aggressive cancer lineages.

Quality Control and Troubleshooting

To maintain the integrity of the self-validating system, the following controls must be run alongside the experimental samples:

  • Unstained Control: Used to establish baseline cellular autofluorescence and accurately set Photomultiplier Tube (PMT) voltages.

  • Single-Stained Controls (Compensation):

    • Annexin V-FITC only: Use cells treated with Amonafide to ensure a high proportion of PS externalization.

    • PI only: Use heat-killed cells (e.g., 65°C for 10 minutes) to ensure membrane permeabilization.

    • Rationale: FITC emits at ~530 nm and PI emits at ~620 nm. Single-stained controls are mandatory to calculate the compensation matrix and eliminate spectral overlap, preventing false double-positive (Q2) readings.

  • Positive Control: Treat a well with a known, rapid apoptosis inducer (e.g., 1 µM Staurosporine for 4 hours) to verify that the Annexin V reagent has not degraded and the binding buffer contains sufficient active calcium.

References

  • apicule.com. "Amonafide L-Malate API Suppliers - Manufacturers and Distributors".
  • NCATS Inxight Drugs. "AMONAFIDE L-MALATE".
  • PubMed. "E2F1-dependent pathways are involved in amonafide analogue 7-d-induced DNA damage, G2/M arrest, and apoptosis in p53-deficient K562 cells".
  • Dove Medical Press. "UNBS5162 and amonafide inhibits tumor progression in human melanoma by the AKT/mTOR pathway".
  • Benchchem. "Amonafide preparation and storage for cell culture experiments".

Sources

Application

using 618863-54-0 as a positive control in topoisomerase inhibition screening

An Application Guide for the Use of Validated Positive Controls in Topoisomerase Inhibition Screening Abstract DNA topoisomerases are essential enzymes that resolve topological DNA issues during vital cellular processes...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Use of Validated Positive Controls in Topoisomerase Inhibition Screening

Abstract

DNA topoisomerases are essential enzymes that resolve topological DNA issues during vital cellular processes like replication and transcription, making them critical targets for anticancer drug development.[1] The screening of compound libraries for topoisomerase inhibitors is a cornerstone of this discovery process. For the data to be reliable and reproducible, assays must be rigorously validated. A critical component of this validation is the consistent use of a well-characterized positive control. This document provides a detailed guide for researchers on the principles and practical application of positive controls in topoisomerase inhibition screening, using the established inhibitors Camptothecin (for Topoisomerase I) and Etoposide (for Topoisomerase II) as primary examples. The principles and protocols described herein are directly applicable to other known inhibitors, such as 618863-54-0, ensuring a robust framework for assay validation and inhibitor characterization.

The Principle of Topoisomerase Action and Inhibition

DNA topoisomerases modulate the topological state of DNA. They are broadly classified into two types:

  • Topoisomerase I (Topo I): Alleviates DNA supercoiling by creating transient single-strand breaks, allowing the DNA to rotate and then resealing the break.[2] This process is ATP-independent.

  • Topoisomerase II (Topo II): Resolves more complex topological problems, such as DNA tangles and knots (catenanes), by introducing transient double-strand breaks, passing another DNA duplex through the break, and then resealing it.[1][3] This catalytic cycle is dependent on ATP.

Topoisomerase inhibitors can be categorized based on their mechanism of action:

  • Interfacial Poisons (IFPs): These compounds, like Camptothecin and Etoposide, don't inhibit the enzyme's initial DNA cleavage activity. Instead, they stabilize the transient covalent complex formed between the topoisomerase and the cleaved DNA.[4][5][6] This "cleavage complex" prevents the re-ligation of the DNA strand(s). When a replication fork collides with this stabilized complex, the transient single or double-strand break is converted into a permanent and lethal DNA lesion, ultimately triggering cell cycle arrest and apoptosis.[4][7][8][9]

  • Catalytic Inhibitory Compounds (CICs): These inhibitors interfere with the enzyme's catalytic activity at a different step, such as by preventing DNA binding or blocking ATP hydrolysis (in the case of Topo II).[6][10]

The most common in vitro screening method, the DNA relaxation or decatenation assay, directly measures the catalytic activity of the enzyme.

The Imperative for a Positive Control

In any biochemical screen, a positive control is not merely a suggestion but a requirement for a self-validating system.[11][12] Its role is multifaceted:

  • Assay Validation: It confirms that the enzyme, substrate, and buffer system are all functioning correctly. If the positive control fails to show inhibition, any results obtained for test compounds are invalid.

  • Benchmark for Potency: It provides a reference point against which the potency of unknown compounds can be compared. This is often expressed as a relative IC50 value.

  • Assay Dynamic Range: A good positive control should produce a response that spans the dynamic range of the assay, from no inhibition to complete inhibition, allowing for a full dose-response curve to be generated.[12]

  • Reproducibility: It serves as a standard for ensuring consistency and reproducibility between different experiments, different screening days, and even different laboratories.[11]

Key Characteristics of an Ideal Positive Control:

Characteristic Importance in Topoisomerase Assays Example
Well-Defined Mechanism The control should act through the specific mechanism the assay is designed to detect (e.g., stabilization of the cleavage complex). Camptothecin (Topo I)[13][][15], Etoposide (Topo II)[1][3][5]
Potency and Efficacy Must show strong inhibition at concentrations that do not cause assay artifacts (e.g., precipitation, DNA intercalation). Both show potent inhibition in the low micromolar to nanomolar range.
Commercial Availability & Purity Should be readily available from reputable suppliers in a high-purity form to ensure consistent results. Both are widely available standards.

| Stability and Solubility | Must be stable under storage and soluble in a vehicle (like DMSO) that is compatible with the assay at its final concentration. | Camptothecin and Etoposide are typically prepared as stocks in DMSO. |

Established Positive Controls: Camptothecin and Etoposide

Camptothecin (CPT): The Archetypal Topo I Poison Camptothecin is a natural alkaloid isolated from the Camptotheca acuminata tree.[][15] It specifically targets Topo I by binding to the enzyme-DNA covalent complex, preventing the re-ligation of the single-strand break.[4][7] This mechanism makes it an ideal positive control for Topo I DNA relaxation assays.[16]

Etoposide (VP-16): The Standard Topo II Poison Etoposide is a semi-synthetic derivative of podophyllotoxin from the American Mayapple plant.[1][3] It targets Topo II, forming a ternary complex with the enzyme and DNA.[5] This action stabilizes the double-strand DNA break, preventing re-ligation and leading to the accumulation of lethal DNA damage.[5][8] It is the gold-standard positive control for Topo II DNA decatenation and relaxation assays.[17]

Application Protocol: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of Topo I to relax supercoiled plasmid DNA. In the presence of an inhibitor, the supercoiled form will be preserved. The different DNA topoisomers are then separated by agarose gel electrophoresis.[2][18]

Workflow Overview

TopoI_Workflow A 10x Assay Buffer E Add Human Topo I Enzyme A->E B Supercoiled pBR322 DNA B->E C Test Compound or Positive Control (CPT) C->E D Nuclease-Free Water D->E F Incubate at 37°C (30 minutes) E->F G Stop Reaction (Add 5x Loading Dye/SDS) F->G H Agarose Gel Electrophoresis (1% Agarose) G->H I Visualize (UV Transilluminator) Quantify Bands H->I

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

Materials
  • Human Topoisomerase I (e.g., 5-10 U/µL)

  • Supercoiled plasmid DNA (e.g., pBR322 or pHOT1 at 0.25-0.5 µg/µL)[6][19]

  • 10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% Glycerol)[19]

  • Positive Control: Camptothecin (CPT), 1-10 mM stock in DMSO

  • 5x Stop Buffer/DNA Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[19][20]

  • Nuclease-free water

  • 1% Agarose Gel in 1x TAE buffer

  • DNA stain (e.g., Ethidium Bromide or safer alternative)

Step-by-Step Protocol
  • Enzyme Titration (Recommended): Before screening, determine the minimum amount of Topo I enzyme required to completely relax the supercoiled DNA substrate under your specific assay conditions. This ensures the assay is sensitive to inhibition.[21]

  • Reaction Setup: On ice, assemble the following in 0.5 mL microcentrifuge tubes. The order of addition should be water, buffer, DNA, inhibitor, and finally enzyme.[6]

    Component Volume Final Concentration
    Nuclease-Free Water to 20 µL -
    10x Topo I Assay Buffer 2 µL 1x
    Supercoiled DNA (0.25 µg/µL) 1 µL 12.5 µg/mL
    Inhibitor or Vehicle (DMSO) 1 µL Variable
    Human Topoisomerase I 1 µL ~1-2 Units

    | Total Volume | 20 µL | |

  • Controls: Prepare the following essential controls for each assay plate:

    • No Enzyme Control: Replace enzyme with dilution buffer. This lane shows the position of the intact supercoiled DNA.

    • Enzyme Control (Vehicle): Add vehicle (e.g., DMSO at the same final concentration as test compounds) instead of an inhibitor. This lane shows the position of fully relaxed DNA.

    • Positive Control: Add Camptothecin to final concentrations spanning its known IC50 (e.g., 0.1 µM to 10 µM).

  • Incubation: Gently mix the reactions and incubate at 37°C for 30 minutes.[18][19]

  • Reaction Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.[19]

  • Agarose Gel Electrophoresis: Load the entire reaction volume (25 µL) onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 2-5 V/cm) until there is clear separation between the supercoiled and relaxed DNA bands.[20]

  • Visualization: Stain the gel with a DNA stain and visualize under a UV transilluminator. The supercoiled DNA migrates fastest, followed by relaxed topoisomers, with nicked open-circular DNA migrating the slowest.[18]

Application Protocol: Topoisomerase II DNA Decatenation Assay

This assay is specific for Topo II and measures its unique ability to separate interlocked (catenated) DNA circles found in kinetoplast DNA (kDNA).[16] Active Topo II decatenates the kDNA network, allowing minicircles to enter the gel. Inhibitors prevent this decatenation.

Workflow Overview

TopoII_Workflow A 10x Assay Buffer (with ATP) E Add Human Topo II Enzyme A->E B Kinetoplast DNA (kDNA) B->E C Test Compound or Positive Control (Etoposide) C->E D Nuclease-Free Water D->E F Incubate at 37°C (30 minutes) E->F G Stop Reaction & Digest (SDS + Proteinase K) F->G H Agarose Gel Electrophoresis (1% Agarose) G->H I Visualize (UV Transilluminator) Quantify Bands H->I

Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.

Materials
  • Human Topoisomerase IIα (e.g., 2-10 U/µL)

  • Kinetoplast DNA (kDNA) (e.g., 200 ng/µL)

  • 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, and 10 mM ATP )

  • Positive Control: Etoposide, 1-10 mM stock in DMSO

  • 10% Sodium Dodecyl Sulfate (SDS)

  • Proteinase K (20 mg/mL)

  • 5x DNA Loading Dye

  • 1% Agarose Gel in 1x TAE buffer

  • DNA stain

Step-by-Step Protocol
  • Enzyme Titration: As with Topo I, first determine the optimal amount of Topo II enzyme needed to fully decatenate the kDNA substrate.

  • Reaction Setup: On ice, assemble the following in microcentrifuge tubes:

    Component Volume Final Concentration
    Nuclease-Free Water to 20 µL -
    10x Topo II Assay Buffer 2 µL 1x
    kDNA (200 ng/µL) 1 µL 10 µg/mL
    Inhibitor or Vehicle (DMSO) 1 µL Variable
    Human Topoisomerase IIα 1 µL ~2-4 Units

    | Total Volume | 20 µL | |

  • Controls:

    • No Enzyme Control: Shows the position of the catenated kDNA network, which remains in the well.

    • Enzyme Control (Vehicle): Shows the complete disappearance of kDNA from the well and the appearance of decatenated minicircles.

    • Positive Control: Add Etoposide to final concentrations spanning its known IC50 (e.g., 1 µM to 100 µM).

  • Incubation: Gently mix and incubate at 37°C for 30 minutes.

  • Reaction Termination: This step is critical for poisons like Etoposide that trap the cleavage complex.

    • Add 2 µL of 10% SDS and mix. This denatures the enzyme and traps the covalent complex.[10]

    • Add 2 µL of Proteinase K (20 mg/mL solution) and incubate for a further 30-60 minutes at 37-50°C. This digests the enzyme, releasing the DNA.[6][10][22]

  • Electrophoresis: Add 5 µL of 5x DNA Loading Dye. Load and run on a 1% agarose gel as described for the Topo I assay.[23]

  • Visualization: Stain and visualize the gel. The catenated kDNA network will be trapped in the loading well, while the released, decatenated minicircles will migrate into the gel as a distinct band.

Data Analysis and Interpretation

Qualitative Analysis

A visual inspection of the gel provides immediate qualitative data. For the Topo I assay, inhibition is seen as a dose-dependent decrease in the formation of relaxed DNA and the retention of the supercoiled form. For the Topo II assay, inhibition is seen as a dose-dependent decrease in the decatenated minicircle band and the retention of kDNA in the well.

Quantitative Analysis
  • Densitometry: Use gel documentation software to quantify the band intensities for supercoiled (SC) and relaxed (R) DNA (for Topo I) or catenated (C) and decatenated (D) DNA (for Topo II).

  • Calculate Percent Inhibition: The percentage of inhibition can be calculated relative to the enzyme and no-enzyme controls.

    For Topo I Relaxation: % Inhibition = 100 * (1 - [Relaxed_Sample - SC_Control] / [Relaxed_Control - SC_Control])

    For Topo II Decatenation: % Inhibition = 100 * (1 - [Decatenated_Sample] / [Decatenated_Control])

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in enzyme activity. To determine this, test a range of inhibitor concentrations (e.g., a 7-point serial dilution). Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Mechanism of Action Diagram

MOA cluster_normal Normal Catalytic Cycle cluster_inhibited Inhibition by an Interfacial Poison (e.g., Camptothecin, Etoposide) A 1. Topo binds supercoiled DNA B 2. DNA Cleavage (Transient Break) A->B Fast C 3. Strand Passage & Relaxation B->C Fast D 4. DNA Re-ligation (Relaxed DNA) C->D Fast D->A Fast E 1. Topo binds supercoiled DNA F 2. DNA Cleavage E->F G Poison Binds & STABILIZES Cleavage Complex F->G H 3. Re-ligation BLOCKED G->H I Collision with Replication Fork H->I J Permanent DNA Break & Cell Death I->J

Caption: Mechanism of topoisomerase inhibition by an interfacial poison.

References

  • New Molecular Mechanisms of Action of Camptothecin-type Drugs. Anticancer Research. [Link]

  • Mechanism of action of camptothecin. PubMed - NIH. [Link]

  • Etoposide. Wikipedia. [Link]

  • Pharmacology of Camptothecin; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Molecular mechanisms of etoposide. PMC - NIH. [Link]

  • What is the mechanism of Camptothecin?. Patsnap Synapse. [Link]

  • Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies. MDPI. [Link]

  • What is the mechanism of Etoposide?. Patsnap Synapse. [Link]

  • Gel-Based Human Topoisomerase I DNA relaxation Assay Kit. ProFoldin. [Link]

  • Human Topoisomerase I DNA Relaxation Assay Kit Plus -1000. MoBiTec. [Link]

  • Human topoisomerase I DNA relaxation assay. ProFoldin. [Link]

  • Topoisomerase Assays. PMC - NIH. [Link]

  • Topoisomerase Assays. PMC - NIH. [Link]

  • Human Topoisomerase I Relaxation Assay. Inspiralis. [Link]

  • Human Topoisomerase I Relaxation High Throughput Plate Assay. Inspiralis. [Link]

  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer Protocols. [Link]

  • Oxoisoaporphine Alkaloid Piano-Stool Arene Ruthenium(II) Derivative: A cGAS-STING-Mediated Chemoimmunotherapy Inducer that Acts as a Dual Catalytic Inhibitor of Topoisomerase I/II. Journal of the American Chemical Society. [Link]

  • Topoisomerase Drug Screening Kit. Cosmo Bio. [Link]

  • DNA cleavage assay for the identification of topoisomerase I inhibitors. ResearchGate. [Link]

  • The Deubiquitinating Enzyme Inhibitor PR-619 is a Potent DNA Topoisomerase II Poison. Molecular Pharmacology. [Link]

  • Topoisomerase I Inhibitors. PubMed. [Link]

  • Characteristics to consider when selecting a positive control material for an in vitro assay. ALTEX. [Link]

  • Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. Semantic Scholar. [Link]

Sources

Method

Application Notes and Protocols: Formulation and Evaluation of Amonafide L-Malate Nanoparticles for Targeted Cancer Therapy

Abstract This document provides a comprehensive guide for the formulation, characterization, and in vitro evaluation of Amonafide L-Malate nanoparticles designed for targeted drug delivery in cancer research. We present...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the formulation, characterization, and in vitro evaluation of Amonafide L-Malate nanoparticles designed for targeted drug delivery in cancer research. We present a detailed protocol based on the nanoprecipitation method for encapsulating a novel salt form of the chemotherapeutic agent Amonafide with L-Malic acid within a biodegradable and biocompatible polymer matrix. This guide is intended for researchers, scientists, and drug development professionals seeking to develop advanced nanoparticle-based cancer therapies.

Introduction: The Rationale for Amonafide L-Malate Nanoparticles

Amonafide is a potent intercalating agent and topoisomerase II inhibitor that has shown promise in the treatment of various malignancies. However, its clinical application has been hampered by challenges such as poor aqueous solubility and dose-limiting toxicities. To address these limitations, we propose the formulation of Amonafide as an L-Malate salt encapsulated within polymeric nanoparticles. L-Malic acid, a dicarboxylic acid, can potentially enhance the solubility and stability of Amonafide through ionic interactions.

Nanoparticle-based drug delivery systems offer numerous advantages for cancer therapy, including improved drug solubility, enhanced bioavailability, controlled release, and the potential for targeted delivery to tumor tissues.[1][2] By encapsulating Amonafide L-Malate in nanoparticles, we aim to:

  • Enhance Drug Solubility and Bioavailability: Formulating the drug into nanoparticles can improve its dissolution rate and absorption.[3]

  • Enable Targeted Delivery: Nanoparticles can be engineered to accumulate preferentially in tumor tissues through both passive and active targeting mechanisms.[4]

  • Reduce Systemic Toxicity: By directing the therapeutic agent to the tumor site, nanoparticle-based delivery can minimize exposure to healthy tissues and reduce adverse side effects.[1][5]

  • Provide Controlled Release: The polymer matrix can be designed to release the drug in a sustained manner, maintaining therapeutic concentrations over an extended period.[6]

This guide will focus on the use of a Poly(lactic-co-glycolic acid)-Polyethylene glycol (PLGA-PEG) block copolymer. PLGA is a biodegradable and biocompatible polymer widely used in drug delivery, while the hydrophilic PEG "stealth" layer helps to reduce opsonization and prolong circulation time, allowing for enhanced accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect.[6][7][8]

Experimental Protocols

Materials and Equipment
Material/EquipmentRecommended Specifications
Amonafide>98% purity
L-Malic AcidACS grade or higher
PLGA-PEG50:50 lactide:glycolide, MW 30 kDa (PLGA), 5 kDa (PEG)
AcetoneHPLC grade
Dichloromethane (DCM)HPLC grade
Poly(vinyl alcohol) (PVA)87-89% hydrolyzed, MW 31-50 kDa
Deionized (DI) Water18.2 MΩ·cm
Dialysis TubingMWCO 12-14 kDa
Magnetic Stirrer and Stir Bars
Probe Sonicator
Rotary Evaporator
High-Speed Centrifuge
Dynamic Light Scattering (DLS) SystemFor size and zeta potential measurement
Transmission Electron Microscope (TEM)For morphology analysis
High-Performance Liquid Chromatography (HPLC)For drug quantification
Cell Culture Supplies
MTT or MTS ReagentFor cytotoxicity assays
Formulation of Amonafide L-Malate Nanoparticles via Nanoprecipitation

The nanoprecipitation, or solvent displacement, method is a straightforward and reproducible technique for preparing polymeric nanoparticles.[9][10][11] It involves the rapid diffusion of a solvent containing the polymer and drug into an anti-solvent, leading to the precipitation of the polymer and the formation of nanoparticles.[12]

Workflow for Nanoparticle Formulation:

G cluster_organic Organic Phase Preparation cluster_aqueous Aqueous Phase Preparation A Dissolve Amonafide & L-Malic Acid in Acetone/DCM B Add PLGA-PEG to the drug solution A->B D Nanoprecipitation (Add organic phase to aqueous phase under sonication) B->D C Prepare aqueous PVA solution C->D E Solvent Evaporation (Stir overnight to remove organic solvent) D->E F Purification (Centrifugation and washing) E->F G Resuspend in DI Water or PBS F->G H Lyophilization (optional, for long-term storage) G->H G cluster_core PLGA Core cluster_shell PEG Shell Amonafide Amonafide L-Malate TargetingLigand Targeting Ligand (e.g., Antibody, Peptide) ->TargetingLigand Conjugation G NP Targeted Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding Endosome Early Endosome (pH ~6.5) Receptor->Endosome Endocytosis Lysosome Late Endosome/ Lysosome (pH ~5.0) Endosome->Lysosome Maturation Release Drug Release Lysosome->Release Nucleus Nucleus (Site of Action) Release->Nucleus

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Amonafide L-Malate (CAS 618863-54-0) Formulation &amp; Troubleshooting

Welcome to the Technical Support Center for Amonafide L-Malate. This guide is designed for researchers and drug development professionals to resolve aqueous solubility challenges, optimize in vitro assay preparations, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amonafide L-Malate. This guide is designed for researchers and drug development professionals to resolve aqueous solubility challenges, optimize in vitro assay preparations, and understand the physicochemical behavior of this compound.

Overview & Fundamental Properties

Amonafide L-Malate (CAS 618863-54-0) is the malate salt of amonafide, an imide derivative of naphthalic acid. It functions as an ATP-independent topoisomerase II inhibitor and a DNA intercalator[1][2]. Unlike classical topoisomerase II inhibitors (e.g., doxorubicin), Amonafide evades P-glycoprotein-mediated efflux, making it highly valuable for studying multi-drug resistant malignancies[1][2].

While the L-malate salt was engineered to lower the crystal lattice energy and improve the baseline dissolution rate compared to the free base (CAS 69408-81-7)[2][3], researchers frequently encounter severe precipitation when diluting the compound into physiological buffers (pH ~7.4)[4].

Quantitative Solubility Data

Understanding the thermodynamic solubility limits of Amonafide is critical for experimental design.

Solvent / Buffer SystemMaximum Solubility LimitPhysicochemical Notes
Water (Free Base) < 1 mg/mLHighly restricted due to crystalline hydrophobicity[1][5].
100% DMSO 14.2 mg/mL to 57 mg/mLPrimary stock solvent; varies by temperature and batch[1][6].
100% Ethanol ~ 4 mg/mLLimited utility as a primary solvent; useful as a co-solvent[1].
pH 4.0 Acetate Buffer ~ 10 mg/mLProtonation of the dimethylaminoethyl group maximizes solubility[5].
pH 9.0 Carbonate Buffer < 1 mg/mLComplete deprotonation forces the drug into its insoluble free-base form[5].

Frequently Asked Questions (FAQs): Solubility Mechanics

Q: Why does Amonafide L-Malate precipitate in cell culture media despite being a salt? A: The solubility of Amonafide is strictly pH-dependent. The molecule contains a basic dimethylaminoethyl group. At an acidic pH (e.g., pH 4.0), this amine is fully protonated, rendering the molecule highly water-soluble[5]. However, standard cell culture media is buffered to pH 7.4. When a concentrated DMSO stock is introduced to pH 7.4 media, the rapid pH shift causes partial deprotonation. Simultaneously, the localized drop in DMSO concentration forces the drug past its aqueous thermodynamic solubility limit, resulting in rapid nucleation and micro-precipitation[4].

Q: Can I heat my culture media to force the precipitated drug back into solution? A: No. While heating increases the kinetic solubility temporarily, the drug will re-precipitate once the plate is placed in a 37°C incubator or returns to room temperature. You must prevent precipitation from occurring in the first place by managing solvent gradients[4].

Experimental Workflows: Preparing Precipitation-Free Solutions

To prevent localized supersaturation, you must follow a strict serial dilution protocol. This protocol is designed as a self-validating system , ensuring you do not proceed with compromised reagents.

Protocol: In Vitro Working Solution Preparation

Step 1: Primary Stock Preparation

  • Action: Dissolve Amonafide L-Malate powder in 100% molecular-grade DMSO to create a 10 mM stock.

  • Causality: DMSO acts as a strong hydrogen bond acceptor, completely solvating the hydrophobic naphthalimide core[4].

  • Validation: Hold the tube against a dark background under bright light. The solution must be optically clear. If any particulate remains, sonicate in a water bath for 5 minutes at room temperature.

Step 2: Intermediate Serial Dilution

  • Action: Do not dilute directly from 10 mM into aqueous media. Instead, perform serial dilutions in 100% DMSO to create a "100x Working Stock" (e.g., if your final assay concentration is 10 µM, prepare a 1 mM stock in DMSO).

  • Causality: Direct dilution of highly concentrated stocks into water causes rapid solvent displacement and nucleation[4]. Intermediate DMSO dilutions reduce the concentration gradient.

  • Validation: Vortex the intermediate stock for 10 seconds to ensure absolute homogeneity.

Step 3: Dropwise Addition to Pre-Warmed Media

  • Action: Warm your cell culture media to 37°C. Add the 100x Working Stock dropwise while actively swirling the media. The final DMSO concentration must not exceed 0.5%[4].

  • Causality: Cold media drastically lowers the kinetic solubility threshold, causing temperature-shock precipitation[4].

  • Validation: Measure the Optical Density at 600 nm (OD600) of the final solution. An OD600 > 0.05 above a media-only blank indicates light scattering from invisible micro-precipitates. If OD600 < 0.05, the solution is self-validated for assay use.

Workflow Start Weigh Amonafide L-Malate Stock Dissolve in 100% DMSO (10-50 mM Stock) Start->Stock Check Visual Check (Clear Solution) Stock->Check Dilute Serial Dilution in DMSO (100x Final Conc.) Check->Dilute Media Add to 37°C Media (Max 0.5% DMSO) Dilute->Media Validate Validate via OD600 (Check for scattering) Media->Validate

Workflow for preparing stable Amonafide L-Malate in vitro solutions without precipitation.

Troubleshooting Guide: In Vitro Assays

If you encounter issues during your cell viability or mechanistic assays, consult the logic tree and specific failure modes below.

Troubleshooting Issue Precipitate in Media Temp Is media 37°C? Issue->Temp Warm Pre-warm media Temp->Warm No DMSO Final DMSO > 0.5%? Temp->DMSO Yes Pass Stable Solution Warm->Pass Reduce Dilute in DMSO first DMSO->Reduce Yes pH Media pH > 7.5? DMSO->pH No Reduce->Pass Adjust Adjust pH to 7.2-7.4 pH->Adjust Yes pH->Pass No Adjust->Pass

Logical troubleshooting tree for resolving Amonafide L-Malate precipitation issues.

Specific Failure Modes
  • Failure Mode 1: High cytotoxicity observed in the vehicle control wells.

    • Cause: The final concentration of DMSO in the cell culture medium exceeded 0.5%, inducing solvent-mediated cytotoxicity[4].

    • Solution: Prepare a higher concentration intermediate stock in DMSO to increase your dilution factor, thereby lowering the final DMSO volume transferred to the cells[4].

  • Failure Mode 2: Inconsistent IC50 values across biological replicates.

    • Cause: Micro-precipitation occurred during media addition, meaning the actual dissolved concentration of Amonafide was lower than calculated[4].

    • Solution: Implement the OD600 self-validation step mentioned in the protocol above to ensure 100% of the drug is in the aqueous phase before applying to cells.

Mechanism of Action & Apoptotic Pathway

Understanding how Amonafide L-Malate functions at a molecular level is crucial for selecting appropriate downstream assay readouts (e.g., γH2AX staining for double-strand breaks). Amonafide intercalates into DNA and inhibits topoisomerase II without requiring ATP[1][2]. This mechanism stabilizes the cleavable complex, leading to the accumulation of single-strand breaks (SSB) and double-strand breaks (DSB), which ultimately triggers apoptotic signaling[1].

Pathway Drug Amonafide L-Malate (Intracellular) Intercalation DNA Intercalation Drug->Intercalation TopoII Topo II Inhibition (ATP-independent) Drug->TopoII Cleavage DNA Cleavage (SSB & DSB) Intercalation->Cleavage TopoII->Cleavage Apoptosis Apoptosis (Cell Death) Cleavage->Apoptosis

Amonafide L-Malate mechanism of action leading to DNA cleavage and apoptosis.

References

  • PubChem - Amonafide | C16H17N3O2 | CID 50515 - NIH.
  • Amonafide D
  • Troubleshooting Amonafide solubility issues for in vitro assays. Benchchem.
  • Amonafide Product Specific
  • Buy 618863-54-0 (Mal
  • Amonafide | CAS# 69408-81-7 | Topo II Inhibitor. MedKoo Biosciences.
  • AMONAFIDE L-MALATE.

Sources

Optimization

Technical Support Center: Preventing Precipitation of Amonafide L-malate (CAS 618863-54-0)

Welcome to the Technical Support Center for Amonafide L-malate (CAS 618863-54-0). Amonafide L-malate is a potent DNA intercalator and topoisomerase II inhibitor utilized extensively in oncology research[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amonafide L-malate (CAS 618863-54-0). Amonafide L-malate is a potent DNA intercalator and topoisomerase II inhibitor utilized extensively in oncology research[1]. While the L-malate salt was specifically engineered to improve the inherently poor aqueous solubility of the amonafide free base, researchers frequently encounter compound precipitation when introducing it into biological assay media.

This guide provides a mechanistic understanding of this precipitation phenomenon and field-proven troubleshooting protocols to ensure assay integrity and reproducibility.

Mechanistic Overview: The Causality of Precipitation

Precipitation of Amonafide L-malate in cell culture media (e.g., RPMI-1640, DMEM) is not a random failure; it is driven by two highly predictable thermodynamic and chemical events:

  • pH-Driven Free Base Crashing: Amonafide L-malate is highly soluble in acidic environments (pH 1.0–2.0, >250 mg/mL)[2]. However, biological media is heavily buffered to physiological pH (7.2–7.4). As the pH of the micro-environment increases above 6.5, the malate salt dissociates. The resulting amonafide free base is highly lipophilic and rapidly precipitates out of solution[2].

  • Solvent Shock (Nucleation): When a high-concentration DMSO stock is injected directly into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic drug molecules can disperse. This creates localized micro-environments where the drug concentration vastly exceeds its aqueous solubility limit, leading to irreversible crystal nucleation.

Quantitative Solubility Data

To design a successful assay, you must respect the physical limits of the compound. Below is a summary of Amonafide L-malate's solubility profile across different environments.

Table 1: Solubility Profile of Amonafide L-malate across Solvents and pH Levels

Solvent / BufferpH LevelSolubility LimitMechanistic Notes
Water / HClpH 1.0 - 2.0> 250 mg/mLHighly soluble as the intact L-malate salt[2].
Acetate BufferpH 4.0~ 10 mg/mLModerate solubility; remains stable for 48h[3].
Biological MediapH 7.2 - 7.4< 1 mg/mLHigh risk of precipitation due to malate dissociation[2].
Carbonate BufferpH 9.0< 1 mg/mLCompletely insoluble as a free base[3].
Anhydrous DMSON/A41 - 57 mg/mLRecommended solvent for primary stock solutions[4].

Workflow Visualization

G Stock Amonafide L-malate 10-50 mM in Anhydrous DMSO DirectDil Direct Dilution into pH 7.4 Media (20°C) Stock->DirectDil Improper Workflow Warm Pre-warm Stock & Media to 37°C Stock->Warm Optimized Workflow Precipitation Free Base Precipitation (Solubility < 1 mg/mL) DirectDil->Precipitation pH Shift & Solvent Shock Stepwise Stepwise Dilution (Intermediate 100x Stock) Warm->Stepwise Maintain Thermodynamics Soluble Stable Homogeneous Solution (Final DMSO < 0.5%) Stepwise->Soluble Gradual Solvent Transition

Thermodynamic workflow comparing improper direct dilution vs. optimized stepwise preparation.

Troubleshooting Guides & FAQs

Q1: My media turns cloudy immediately upon adding the Amonafide L-malate DMSO stock. How do I fix this? A: Immediate cloudiness is the hallmark of "solvent shock" combined with a rapid pH shift. Because the compound precipitates at pH levels above 6.5[2], injecting a concentrated droplet into pH 7.4 media causes instant crystallization. Resolution: Do not add the stock directly to the final assay volume. Instead, utilize a stepwise dilution method. Pre-warm both the DMSO stock and the culture media to 37°C to increase the kinetic energy of the system. Add the DMSO stock dropwise to an intermediate volume of media while vortexing vigorously to prevent localized high concentrations.

Q2: The solution looks clear initially, but I see micro-precipitates under the microscope after 48 hours of incubation. What is happening? A: This is delayed nucleation, often caused by hygroscopic degradation of the DMSO stock or media evaporation. DMSO rapidly absorbs atmospheric moisture, which drastically lowers the solubility of lipophilic compounds over time[4]. Resolution: Always use fresh, anhydrous DMSO to prepare your primary stocks[4]. Aliquot the stock into single-use tubes and store at -80°C. Never subject the stock to freeze-thaw cycles. Additionally, ensure your cell culture plates are sealed with breathable membranes in a properly humidified incubator to prevent media evaporation, which concentrates the drug beyond its solubility limit.

Q3: My IC50 results are highly variable between replicates. Could this be related to solubility? A: Yes. If you are performing serial dilutions directly in the aqueous assay plate, the compound is likely crashing out progressively across the wells. This means the actual dissolved concentration is much lower than the calculated concentration, leading to artificially high and variable IC50 values. Resolution: Perform your serial dilutions in 100% anhydrous DMSO first. Once the DMSO dilution series is complete, transfer a constant volume from each DMSO dilution into the aqueous media. This ensures that every well receives the exact same final percentage of DMSO (which must be kept <0.5% to avoid cytotoxicity) and prevents cumulative precipitation errors.

Self-Validating Experimental Protocol: Step-by-Step Stepwise Dilution

To guarantee a self-validating system where precipitation is mechanically prevented, follow this protocol for generating a 10 µM final assay concentration from a 10 mM stock. This method relies on gradual solvent transition rather than abrupt phase mixing.

  • Step 1: Primary Stock Preparation. Weigh Amonafide L-malate powder and dissolve in fresh, anhydrous DMSO to achieve a 10 mM concentration. Sonicate briefly in a water bath until optically clear[4].

  • Step 2: Serial Dilution in Solvent. If multiple concentrations are needed for a dose-response curve, perform all serial dilutions in 100% DMSO first.

  • Step 3: Thermal Equilibration. Pre-warm the 10 mM DMSO stock and the biological assay media (e.g., RPMI with 10% FBS) to 37°C in a water bath or incubator. Causality: Heat increases the kinetic energy, delaying the thermodynamic nucleation of the free base.

  • Step 4: Intermediate Dilution (The Critical Step). Prepare a 100x intermediate stock. Pipette 990 µL of the pre-warmed media into a microcentrifuge tube. While vortexing the tube on a medium setting, add 10 µL of the 10 mM DMSO stock dropwise. This creates a 100 µM intermediate solution in 1% DMSO.

  • Step 5: Final Assay Dilution. Immediately transfer 100 µL of the intermediate solution into 900 µL of pre-warmed cells/media in your assay plate. Mix by gentle pipetting.

  • Step 6: System Validation. The final concentration is now 10 µM Amonafide L-malate in 0.1% DMSO. To validate the system, inspect the well under an inverted phase-contrast microscope at 20x magnification. The absence of refractile micro-crystals confirms successful solubilization.

References

  • EP2305257A1 - Amonafide salts and compositions comprising same.
  • Amonafide | C16H17N3O2 | CID 50515. PubChem - NIH.[Link]

  • AMONAFIDE L-MALATE. Inxight Drugs - National Center for Advancing Translational Sciences.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Onalespib (618863-54-0) Concentrations for Accurate In Vitro IC50 Determination

Welcome to the technical support center for Onalespib (AT13387; CAS 618863-54-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into est...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Onalespib (AT13387; CAS 618863-54-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing robust and reproducible in vitro IC50 assays for this potent HSP90 inhibitor. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reliable.

Frequently Asked Questions (FAQs)

Q1: What is Onalespib (AT13387) and what is its mechanism of action?

A1: Onalespib (also known as AT13387) is a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone protein essential for the stability and function of numerous "client proteins," many of which are critical for cancer cell growth and survival.[3][4] Onalespib binds with high affinity to the ATP-binding site in the N-terminal domain of HSP90, inhibiting its chaperone function.[5] This leads to the proteasomal degradation of oncogenic client proteins—such as EGFR, HER2, BRAF, and AKT—resulting in cell growth arrest and apoptosis (programmed cell death).[5][6][7]

cluster_0 HSP90 Chaperone Cycle cluster_1 Inhibition by Onalespib Unfolded Client Protein Unfolded Client Protein HSP90 HSP90 Unfolded Client Protein->HSP90 Binds Folded Client Protein Folded Client Protein HSP90->Folded Client Protein ATP Hydrolysis (Chaperoning) ATP ATP ATP->HSP90 Cell Survival & Proliferation Cell Survival & Proliferation Folded Client Protein->Cell Survival & Proliferation Onalespib Onalespib HSP90_Inhibited HSP90 Onalespib->HSP90_Inhibited Blocks ATP Binding Degradation Client Protein Degradation HSP90_Inhibited->Degradation Leads to Apoptosis & Growth Arrest Apoptosis & Growth Arrest Degradation->Apoptosis & Growth Arrest

Caption: Onalespib blocks the HSP90 chaperone cycle, leading to client protein degradation.

Q2: What is a typical IC50 range for Onalespib in cell-based assays?

A2: The IC50 value of Onalespib is highly dependent on the cell line and assay conditions. However, it is a potent inhibitor, with reported IC50 values typically in the low to mid-nanomolar range. For example, IC50 values have been reported as 18 nM in A375 melanoma cells, 22 nM in NCI-H1975 lung cancer cells, and <20 nM in various squamous cell carcinoma lines.[1][6] A screen across 30 tumor cell lines showed growth inhibition (GI50) values ranging from 13 to 260 nM.[7] This potency underscores the need for a carefully planned dilution series.

Q3: How should I prepare and store Onalespib stock solutions?

A3: Onalespib is typically supplied as a lyophilized powder. For in vitro assays, the standard practice is to create a high-concentration stock solution (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).[6] It is critical to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[1] After reconstitution, aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[8] Store these aliquots at -20°C or -80°C, protected from light. For certain applications, solubilization in aqueous solutions like 17.5% (w/v) hydroxypropyl-β-cyclodextrin has also been reported.[6] Always ensure the compound is fully dissolved before making further dilutions in your culture medium.

Q4: Which cell lines are most suitable for determining the IC50 of Onalespib?

A4: The choice of cell line is paramount. Since Onalespib targets HSP90, cell lines known to be dependent on key HSP90 client proteins for their survival are often the most sensitive.[7] This includes cells with:

  • Mutant EGFR: e.g., NCI-H1975[7]

  • HER2 Amplification: e.g., SK-BR-3, BT-474[1][7]

  • BRAF Mutations: e.g., A375[1]

  • c-Met Amplification: e.g., NCI-H1993[7]

When starting, it is advisable to use a well-characterized sensitive cell line as a positive control to validate your assay setup.[9] Always use healthy cells in the logarithmic growth phase and maintain a consistent passage number to ensure reproducibility.[10][11]

Q5: What is the recommended incubation time for an Onalespib IC50 assay?

A5: The inhibitory effects of Onalespib are time-dependent. The degradation of HSP90 client proteins is not an instantaneous event. While some effects may be visible at 24 hours, longer incubation times of 48 to 72 hours are commonly used to observe the full antiproliferative effect.[7][12] In some cell lines, a 24-hour exposure to Onalespib can lead to suppression of client proteins for at least 48 hours even after the compound has been removed from the media.[7] We recommend a 72-hour incubation period for most cell viability assays to establish a definitive IC50.

Troubleshooting Guide: Optimizing Your IC50 Experiments

This section addresses common challenges encountered during IC50 determination in a question-and-answer format, providing actionable solutions grounded in scientific principles.

Problem: My IC50 values are significantly higher than those reported in the literature.

  • Q: Have you visually inspected your compound dilutions for precipitation?

    • Insight: Onalespib, like many small molecules, can precipitate out of aqueous culture medium, especially at higher concentrations. If the compound is not fully in solution, its effective concentration is much lower than its nominal concentration, leading to an artificially high IC50.[10]

    • Solution:

      • Check Solubility: Before adding to cells, prepare the highest concentration of your drug in culture medium and inspect it under a microscope for any signs of precipitation.

      • Optimize Stock: Ensure your DMSO stock is fully dissolved. Gentle warming or vortexing can help.

      • Serial Dilution Technique: Perform serial dilutions directly in the assay plate or in tubes using culture medium, ensuring thorough mixing at each step.

  • Q: What concentration of serum (e.g., FBS) are you using in your cell culture medium?

    • Insight: Serum contains high levels of proteins, particularly albumin, which can bind to small molecules. This sequestration reduces the free fraction of Onalespib available to enter the cells and engage with its HSP90 target.[13] This phenomenon can lead to a significant increase in the apparent IC50 value compared to assays run in low-serum or serum-free conditions.[14][15]

    • Solution:

      • Be Consistent: Use a consistent and clearly reported percentage of serum for all experiments to ensure reproducibility.

      • Reduce Serum (If Possible): Test whether your cell line can tolerate a lower serum concentration (e.g., 2-5%) for the duration of the drug treatment. This will increase the apparent potency.

      • Acknowledge the Effect: If high serum is required, be aware that your IC50 values will likely be higher than those from biochemical or low-serum assays. This is not an error but a reflection of the experimental conditions.

Problem: I am observing high variability between replicate plates or experiments.

  • Q: How are you ensuring a uniform cell seeding density across all wells?

    • Insight: The number of cells per well at the start of the experiment is a critical variable. Inconsistent cell seeding leads to high well-to-well variability.[10] Adherent cells can clump, and improper mixing can lead to a density gradient across the plate. The "edge effect," where wells on the perimeter of a plate evaporate faster, can also skew results.[10]

    • Solution:

      • Create a Homogenous Suspension: After trypsinization, ensure you have a single-cell suspension by gently pipetting to break up clumps. Count cells accurately using a hemocytometer or automated cell counter.

      • Plating Technique: Mix the cell suspension between pipetting every few rows to prevent settling.

      • Mitigate Edge Effects: Fill the outer wells of the 96-well plate with sterile PBS or media without cells and do not use them for data collection.[16] Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling.[17]

  • Q: Are you using consistent lots of reagents (media, serum, assay kits)?

    • Insight: Lot-to-lot variability in serum, media, and assay reagents can introduce significant variance into cell-based assays.[18]

    • Solution:

      • Record Lot Numbers: Always document the lot numbers of all reagents used.

      • Purchase in Bulk: If possible, purchase a large enough lot of critical reagents like FBS to last for an entire series of planned experiments.

      • Test New Lots: When introducing a new lot of a critical reagent, run a pilot experiment to compare it against the old lot to ensure consistency.[18]

Problem: My dose-response curve is not a classic sigmoidal shape.

  • Q: What range of concentrations did you test and how many data points did you use?

    • Insight: To accurately calculate an IC50, you must generate a full dose-response curve with a clear top plateau (0% inhibition) and bottom plateau (100% inhibition). If your concentration range is too narrow or misplaced, you will only capture a small portion of the curve, making a reliable curve fit impossible.

    • Solution:

      • Go Wide: For an initial experiment, test a very wide range of concentrations spanning several orders of magnitude. Given Onalespib's potency, a range from 10 µM down to 0.1 nM or even lower is a good starting point.[9][19]

      • Use Sufficient Points: A 10- or 12-point serial dilution is recommended to adequately define the curve.[9][20] A common approach is a 3-fold or half-log serial dilution.[19]

      • Refine the Range: Once you have an approximate IC50 from the initial wide-range experiment, you can perform subsequent experiments using a narrower range of concentrations centered around the estimated IC50 to improve precision.

node_q node_q s1 Solution: Use fresh anhydrous DMSO, check for precipitation. node_q->s1 Check Compound Precipitation s2 Solution: Use consistent serum lot, reduce % if possible. node_q->s2 Assess Serum Concentration Effect s3 Solution: Use low passage cells in log growth phase. node_q->s3 Verify Cell Health & Passage Number node_s node_s start Inconsistent IC50 Results q1 Are IC50s too high? start->q1 q1->node_q Yes q2 High variability between replicates? q1->q2 No q3 Poor curve shape? q2->q3 No node_q2 node_q2 q2->node_q2 Yes node_q3 node_q3 q3->node_q3 Yes s4 Solution: Create single-cell suspension, mitigate edge effects. node_q2->s4 Standardize Cell Seeding Protocol s5 Solution: Record lot numbers, buy in bulk. node_q2->s5 Check for Reagent Lot-to-Lot Variability s6 Solution: Aliquot stocks, avoid freeze-thaw cycles. node_q2->s6 Ensure Proper Compound Storage s7 Solution: Start with 10µM - 0.1nM for initial screen. node_q3->s7 Widen Concentration Range (e.g., 6 logs) s8 Solution: Use 3-fold or half-log serial dilutions. node_q3->s8 Increase Number of Data Points (10-12)

Caption: Troubleshooting decision tree for common IC50 assay issues.

Data Presentation & Protocols

Table 1: Reported In Vitro IC50 / GI50 Values for Onalespib (AT13387)
Cell LineCancer TypeIC50 / GI50 (nM)Reference
A375Melanoma18[1]
MV4-11Leukemia12[1]
NCI-H1975Non-Small Cell Lung22, 27[1][7]
SK-BR-3Breast Carcinoma55[1]
H314Squamous Cell Carcinoma< 20[6]
LS174TColon Adenocarcinoma< 20[6]
TFK1Cholangiocarcinoma19[7]
U266Multiple Myeloma58[7]
Table 2: Example 10-Point, 3-Fold Serial Dilution Scheme

This table provides a practical example for setting up a dose-response curve starting from a top concentration of 10 µM.

WellStock Conc. (µM)Dilution FactorFinal Conc. (µM)Final Conc. (nM)
110110.010000
21033.333333
31091.111111
410270.37370
510810.12123
6102430.0441.2
7107290.01413.7
81021870.00464.6
91065610.00151.5
1010196830.00050.5
11--\multicolumn{2}{c}{Vehicle Control (DMSO)}
12--\multicolumn{2}{c}{Media Only (No Cells)}
Experimental Protocol: IC50 Determination using an ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

This protocol outlines a standard workflow for determining the IC50 of Onalespib.

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 2-5: Incubation cluster_3 Day 5: Data Acquisition cluster_4 Data Analysis step1 1. Harvest and count cells in log-phase growth. step2 2. Seed cells in a 96-well opaque-walled plate. step1->step2 step3 3. Incubate overnight (37°C, 5% CO2) to allow attachment. step2->step3 step4 4. Prepare serial dilutions of Onalespib in culture medium. step3->step4 step5 5. Add compound dilutions (and controls) to cells. step4->step5 step6 6. Incubate for 72 hours (37°C, 5% CO2). step5->step6 step7 7. Equilibrate plate to RT. Add CellTiter-Glo® reagent. step6->step7 step8 8. Lyse cells (orbital shaker) and stabilize signal. step7->step8 step9 9. Read luminescence on a plate reader. step8->step9 step10 10. Normalize data to controls (% Viability). step9->step10 step11 11. Plot Log(concentration) vs. % Viability. step10->step11 step12 12. Fit non-linear regression (sigmoidal dose-response) to calculate IC50. step11->step12

Caption: Standard experimental workflow for IC50 determination using a cell viability assay.

Detailed Steps:

  • Cell Seeding (Day 1):

    • Harvest cells that are in the exponential growth phase and ensure they are >95% viable.

    • Perform an accurate cell count. The optimal seeding density must be determined empirically for each cell line but is typically between 2,000-10,000 cells/well.[16]

    • Seed cells in 90 µL of complete culture medium into the inner 60 wells of a 96-well white, opaque-walled plate suitable for luminescence assays.

    • Add 100 µL of sterile PBS to the outer perimeter wells to reduce evaporation.[16]

    • Incubate overnight to allow for cell attachment and recovery.

  • Compound Preparation and Treatment (Day 2):

    • Prepare a 10X working stock of each Onalespib concentration by performing a serial dilution from your main DMSO stock into complete culture medium.

    • Also prepare a 10X vehicle control containing the same final DMSO concentration as your highest drug concentration (typically ≤0.1%).[10]

    • Gently add 10 µL of the 10X compound dilutions (or vehicle control) to the appropriate wells to reach a final volume of 100 µL.

  • Incubation (Days 2-5):

    • Incubate the plate for a defined period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement (Day 5):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add an equal volume (100 µL) of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average background signal from the "media only" wells from all other measurements.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (defined as 100% viability).[21]

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal, 4PL) to determine the precise IC50 value.[21]

References
  • National Cancer Institute. (n.d.). NCI Thesaurus: Onalespib. National Cancer Institute.
  • Lövey, J., Gisterå, A., Vallon-Christersson, J., et al. (2015). The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells. OncoTargets and Therapy, 8, 347–357. Retrieved from [Link]

  • Graham, B., Curry, J., Smyth, T., et al. (2012). The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer. Cancer Science, 103(3), 522-527. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Visikol. Retrieved from [Link]

  • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cell viability assays and IC50 calculation. Bio-protocol. Retrieved from [Link]

  • Edstein, M. D., Visser, M. R., & Rieckmann, K. H. (1998). Effect of altered serum lipid concentrations on the IC50 of halofantrine against Plasmodium falciparum. Journal of Medicinal Chemistry, 41(5), 738-42. Retrieved from [Link]

  • Li, Y., Zhang, T., Zhang, J., et al. (2020). Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1234-1245. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]

  • Molla, A., Korneyeva, M., Gao, Q., et al. (2000). Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. Antimicrobial Agents and Chemotherapy, 44(8), 2000-2005. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Molecular Biology. Retrieved from [Link]

  • Smith, R. J., & Smith, D. M. (1995). Effect of serum concentration on the IC50 values for cryptophycin 1 and 6-mercaptopurine. ResearchGate. Retrieved from [Link]

  • Khan, M. I., Park, T., Imran, M. A., et al. (2022). Development of machine learning models for the screening of potential HSP90 inhibitors. Frontiers in Molecular Biosciences, 9, 1004183. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. Retrieved from [Link]

  • Li, Y., Zhang, Y., Chen, Y., et al. (2025). Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters. Biomaterials Research, 29(1), 1-11. Retrieved from [Link]

  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Altogen Labs. Retrieved from [Link]

  • Wang, Y., Zhang, X., & Wang, Y. (2022). Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. Molecules, 27(20), 7006. Retrieved from [Link]

  • Hestermann, E. V., & Stegeman, J. J. (2000). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences, 53(2), 316-324. Retrieved from [Link]

  • Visikol. (2023, May 18). IC50, EC50 and its Importance in Drug Discovery and Development. Visikol. Retrieved from [Link]

  • Arduengo, M. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Retrieved from [Link]

  • Amant, F., Lorusso, D., & Mirza, M. R. (2019). Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma. Blood, 134(18), 1484–1495. Retrieved from [Link]

  • ResearchGate. (2021, February 2). How can I decide chemical concentration for design of IC50 assay?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of different HSP90 and HSP70 inhibitors in the studied cell lines. ResearchGate. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Azure Biosystems. Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 409(2), 263-268. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Multi-Drug Resistance to Amonafide L-Malate in AML Cell Lines

Welcome to the Application Support Center for Amonafide L-Malate (AS1413). This guide is designed for researchers, assay developers, and drug discovery scientists working with Acute Myeloid Leukemia (AML) models.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Amonafide L-Malate (AS1413). This guide is designed for researchers, assay developers, and drug discovery scientists working with Acute Myeloid Leukemia (AML) models. Unlike classical Topoisomerase II (Topo II) poisons, Amonafide utilizes a distinct mechanism of action that inherently bypasses classical multi-drug resistance (MDR) pathways.

Below, you will find mechanistic explanations, troubleshooting workflows, validated protocols, and FAQs to resolve the most common experimental bottlenecks encountered when profiling Amonafide resistance.

Mechanistic Overview: Why Amonafide is Unique

To successfully troubleshoot Amonafide assays, it is critical to understand how its pathway diverges from classical Topo II inhibitors (like daunorubicin or etoposide). Amonafide intercalates into DNA and blocks ATP binding to Topo II prior to the formation of cleavable complexes, inducing ATP-independent apoptosis via chromatin disorganization[1].

MoA MDR MDR1/P-gp Efflux Pump Amonafide Amonafide L-Malate (AS1413) Amonafide->MDR Evades Efflux TopoII Topoisomerase II Catalytic Cycle Amonafide->TopoII Blocks ATP Binding Chromatin Chromatin Disruption (50-300kb Fragments) TopoII->Chromatin Apoptosis (ATP-independent)

Fig 1. Amonafide L-Malate evades P-gp efflux and blocks Topo II ATP binding.

Comparative Pharmacodynamics

The following table summarizes the key pharmacological differences that dictate how your downstream assays should be designed and interpreted.

Feature / Assay TargetAmonafide L-Malate (AS1413)Classical Topo II Poisons (e.g., Daunorubicin, Etoposide)
P-glycoprotein (MDR1) Substrate No (Evades efflux)Yes (Highly effluxed)
Mechanism of Topo II Inhibition Blocks ATP binding prior to cleavageStabilizes Topo II-DNA cleavable complexes
DNA Fragmentation Profile High Molecular Weight (50–300 kb)Extensive small fragments (<50 kb)
γ-H2AX Induction (at IC50) Minimal / InsignificantHighly significant (massive DSBs)
Cell Cycle Arrest Phase G2/M phase (Metaphase arrest)G1/S phase (Daunorubicin) or G2/M (Etoposide)

Frequently Asked Questions (FAQs)

Q: Why do my AML cells overexpressing P-glycoprotein (MDR1) remain highly sensitive to Amonafide? A: Unlike classical Topo II poisons, Amonafide L-Malate is neither a substrate nor an inhibitor of P-glycoprotein (P-gp), MRP-1, or BCRP[2][3]. Its unique non-quinodal naphthalimide structure allows it to completely evade these classical MDR efflux pumps[2]. If you compare it against daunorubicin in a P-gp+ line (e.g., K562/DOX), you will observe up to a 3-log unit increase in LC50 for daunorubicin, while Amonafide's potency remains unchanged[3].

Q: If Amonafide evades efflux pumps, what drives acquired resistance in my prolonged-exposure AML models? A: Resistance to Amonafide is classified as "atypical MDR," driven by target-level or downstream alterations rather than cellular pharmacokinetics[4][5]. The primary mechanisms include:

  • Topoisomerase II Downregulation: Reduced expression of TOP2A/TOP2B minimizes the drug's primary target, limiting its ability to disrupt chromatin[5].

  • Point Mutations: Mutations in the ATP-binding domain of Topo II can prevent Amonafide from effectively competing with ATP[4][5].

  • Altered Phosphorylation: Post-translational modifications of Topo II can alter its catalytic cycle and intrinsic sensitivity to intercalators[4].

Q: I treated MV4-11 cells with the IC50 of Amonafide, but I don't see significant γ-H2AX phosphorylation. Is the drug inactive? A: No, the drug is active. This is a common false-negative interpretation when transitioning from classical poisons to Amonafide. Classical poisons stabilize the cleavable complex, causing immediate, extensive DNA double-strand breaks (DSBs) and robust γ-H2AX phosphorylation. Amonafide, however, inhibits Topo II catalysis prior to the formation of cleavable complexes. It induces apoptosis via chromatin disorganization, resulting in high molecular weight DNA fragmentation (50-300 kb) rather than the <50 kb fragments that trigger massive γ-H2AX signaling.

Q: Flow cytometry shows a G2/M arrest instead of the G1/S arrest I see with daunorubicin. Is this an artifact? A: This is the expected pharmacodynamic response. Amonafide exposure specifically results in a G2/M cell cycle arrest. Microscopic analysis of metaphase spreads shows that a significant proportion of cells (~10%) arrest in metaphase with visible chromosomes and DNA bridge formation, indicating inhibition during metaphase—a profile distinct from daunorubicin[2].

Troubleshooting Workflows & Validated Protocols

When an AML cell line demonstrates acquired resistance to Amonafide, researchers must systematically rule out target-level mutations versus downstream apoptotic evasion.

ResistanceWorkflow Resist Amonafide-Resistant AML Cell Line CheckTopo 1. Quantify Topo IIα/β (Expression/Phosphorylation) Resist->CheckTopo Step 1 SeqTopo 2. Sequence TOP2A/TOP2B (Identify Point Mutations) CheckTopo->SeqTopo If Expression is Normal Apo 3. Assess Apoptotic Machinery (e.g., Bcl-2 Overexpression) SeqTopo->Apo If Wild-Type Sequence

Fig 2. Troubleshooting workflow for identifying acquired Amonafide resistance mechanisms.

Protocol A: Resolving High Molecular Weight DNA Fragmentation (PFGE)

The Problem: Standard agarose gels cannot resolve HMW DNA fragments (50-300 kb). Because Amonafide does not form cleavable complexes, it doesn't cause the <50 kb fragments seen with etoposide. Using standard gels leads to false-negative DNA damage results. The Solution: Pulsed-Field Gel Electrophoresis (PFGE).

Step-by-Step Methodology:

  • Cell Embedding: Harvest Amonafide-treated AML cells (e.g., MV4-11) and embed them in 1% low-melting-point agarose plugs at a concentration of 5×106 cells/mL. Causality: Embedding prevents mechanical shearing of HMW DNA during extraction.

  • In-Plug Lysis: Incubate the plugs in lysis buffer (1% N-lauroylsarcosine, 0.5 M EDTA, pH 8.0) containing 1 mg/mL Proteinase K at 50°C for 24 hours.

  • Washing: Wash plugs extensively (4 times, 30 mins each) in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) to remove detergents that interfere with electrophoretic mobility.

  • Gel Loading: Insert the plugs into the wells of a 1% Megabase agarose gel.

  • Electrophoresis: Run PFGE (e.g., CHEF-DR III system) in 0.5X TBE buffer at 14°C. Use a voltage of 6 V/cm, an included angle of 120°, with switch times ramping from 1 to 25 seconds over 18 hours.

  • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV light to observe the 50-300 kb fragmentation pattern.

Protocol B: Modified kDNA Decatenation Assay for Amonafide

The Problem: Amonafide is a competitive inhibitor of ATP binding on Topo II. If ATP is added to the master mix before the drug, ATP occupies the binding pocket, masking Amonafide's inhibitory effect and leading to false-negative inhibition data. The Solution: Strictly control the order of reagent addition.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a reaction mix containing 200 ng of kinetoplast DNA (kDNA) and 1 unit of purified human Topoisomerase IIα in decatenation buffer (50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM DTT). Do NOT add ATP yet.

  • Drug Addition: Add Amonafide L-Malate (titrated from 0.1 to 50 µM) to the reaction tubes.

  • Critical Pre-Incubation: Incubate the drug-enzyme-DNA mixture at 37°C for 10 minutes. Causality: This allows Amonafide to intercalate and block the empty ATP-binding site.

  • Reaction Initiation: Initiate the decatenation reaction by adding ATP to a final concentration of 1 mM.

  • Incubation: Incubate at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of stop buffer (5% SDS, 50 mM EDTA, 0.5 mg/mL Proteinase K) and incubate for an additional 15 minutes at 37°C to digest the enzyme.

  • Analysis: Resolve the products on a 1% agarose gel (without ethidium bromide during the run to prevent intercalation artifacts). Post-stain with ethidium bromide to quantify the ratio of catenated networks (retained in wells) to decatenated minicircles (migrated bands).

References

  • AMONAFIDE L-MALATE - Inxight Drugs National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Abstract 3665: The novel DNA intercalator amonafide (AS1413), disrupts the cell cycle by mechanisms distinct from those of Topo II inhibitors daunorubicin and etoposide Cancer Research - AACR Journals (2010) URL: [Link]

  • Abstract #1700: Amonafide (AS1413) intercalates into DNA and is a unique inhibitor of DNA Topoisomerase II Cancer Research - AACR Journals (2009) URL: [Link]

  • Amonafide, a topoisomerase II inhibitor, is unaffected by P-glycoprotein-mediated efflux National Institutes of Health (NIH) / PubMed (2008) URL: [Link]

  • Mechanisms regulating resistance to inhibitors of topoisomerase II Frontiers in Pharmacology (2013) URL:[Link]

  • Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine NCBI Bookshelf (NIH) URL: [Link]

Sources

Troubleshooting

optimizing storage conditions for CAS 618863-54-0 to prevent compound degradation

Technical Support Center: Optimizing Storage & Handling for CAS 618863-54-0 (Amonafide L-Malate) Welcome to the Technical Support Center for CAS 618863-54-0, commonly known as Amonafide L-Malate. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Storage & Handling for CAS 618863-54-0 (Amonafide L-Malate)

Welcome to the Technical Support Center for CAS 618863-54-0, commonly known as Amonafide L-Malate. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical challenges researchers face when working with this DNA intercalator and Topoisomerase II inhibitor[1]. While it has demonstrated significant antineoplastic activity by inducing DNA double-strand breaks[1], its physicochemical properties—specifically its pH-dependent solubility and susceptibility to cellular metabolism—present unique challenges during preclinical handling.

This document provides mechanistically grounded, self-validating workflows to prevent compound degradation and ensure reproducible experimental outcomes.

Part 1: Physicochemical Profiling & Quantitative Data

Understanding the baseline stability and solubility metrics of Amonafide L-Malate is the first step in preventing degradation. The data below summarizes its behavior across different environments[2].

ParameterConditionQuantitative ObservationScientific Rationale
Bulk Powder Stability 60 °C for 30 days> 99% intact (HPLC)The L-malate salt form in a solid state is highly resistant to thermal degradation[2].
Solution Stability 0.2 M Acetate Buffer (pH 4.0)No decomposition after 48h at RTAcidic conditions maintain the protonation of the dimethylamino group, preventing oxidative degradation[2].
Acidic Solubility 0.1 N HCl (pH < 1)~20 mg/mLFull ionization of the basic functional groups maximizes aqueous solvation[2].
Basic Solubility 0.1 N NaOH (pH > 13)< 1 mg/mLDeprotonation leads to the formation of the lipophilic free base, causing rapid precipitation[2].

Part 2: Diagnostic Q&A (Troubleshooting Storage & Handling)

Q1: Why does CAS 618863-54-0 precipitate when diluted in standard physiological buffers (e.g., PBS, pH 7.4)? Causality & Solution: Amonafide contains a free arylamine and a dimethylaminoethyl group. While the L-malate counterion enhances initial solubility, the parent molecule acts as a weak base. When introduced to neutral or basic media (pH > 7), the compound reverts to its uncharged free base form, drastically reducing its solubility to less than 1 mg/mL[2]. To prevent this during in vivo studies, you must bypass purely aqueous physiological buffers. Instead, utilize a step-wise co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[3]. The surfactants and glycols encapsulate the hydrophobic free base, maintaining it in a metastable solution.

Q2: How should I store the bulk powder versus working solutions to ensure maximum shelf life? Causality & Solution: The bulk powder is exceptionally stable, tolerating temperatures up to 60°C for 30 days without significant degradation[2]. However, for standard laboratory practice, store the powder tightly sealed at -20°C in a desiccator to prevent hygroscopic moisture absorption, which can alter the molecular weight calculations. For working solutions, aqueous stability is strictly pH-dependent. While acidic solutions (pH 4.0) are stable for 48 hours at room temperature[2], DMSO stock solutions (e.g., 10 mM) should be aliquoted and immediately frozen at -80°C. Crucial warning: Avoid repeated freeze-thaw cycles. Freezing DMSO can cause localized concentration gradients; upon thawing, the compound may nucleate and form micro-crystals that are invisible to the naked eye but will ruin your IC50 curves.

Q3: I am observing variable cytotoxicity in my cell-based assays despite using fresh compound. What is causing this loss of efficacy? Causality & Solution: Beyond physical precipitation, biological metabolism is a primary culprit for variable efficacy. Amonafide contains a free arylamine at the 5-position, which is actively metabolized by the enzyme N-acetyltransferase-2 (NAT2) into an acetylated, highly toxic, and structurally distinct metabolite[4]. If you are testing across a panel of cell lines with heterogeneous NAT2 expression, the intracellular concentration of the active pharmacophore will fluctuate wildly. To troubleshoot, you must validate the NAT2 expression profile of your specific cell lines (e.g., via RT-qPCR) to determine if the "loss of efficacy" is actually rapid intracellular metabolism.

Part 3: Mandatory Visualization

Workflow A CAS 618863-54-0 (Amonafide L-Malate) B Solubility & Stability Assessment A->B C Acidic Media (pH < 5) Stable 48h at RT Solubility: ~20 mg/mL B->C pH < 5 Buffer D Basic/Neutral (pH > 7) Precipitation Risk Solubility: < 1 mg/mL B->D pH > 7 Buffer F Storage Protocol Powder: 60°C (30 days) Solution: Use Fresh C->F E In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline D->E Requires Co-solvents E->F

Workflow for CAS 618863-54-0 formulation and storage based on pH-dependent solubility.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of pH-Optimized In Vivo Formulation Objective: To formulate Amonafide L-Malate for animal dosing without inducing precipitation[3]. Self-Validation Mechanism: High-speed centrifugation is used post-formulation to confirm the absence of sub-visible aggregates.

  • Stock Preparation: Weigh the required amount of CAS 618863-54-0 powder and dissolve it completely in 100% DMSO to create a concentrated stock. This should constitute exactly 10% of your final desired volume. Vortex until optically clear.

  • Glycol Addition: Add PEG300 to reach 40% of the final volume. The PEG300 acts as a co-solvent to stabilize the hydrophobic regions of the molecule. Sonicate for 2 minutes.

  • Surfactant Addition: Add Tween-80 to reach 5% of the final volume. This lowers the surface tension and prevents nucleation. Vortex vigorously.

  • Aqueous Phase Integration: Dropwise, add 0.9% Saline to make up the remaining 45% of the volume. Causality: Adding the aqueous phase last, and doing so dropwise with continuous agitation, prevents localized high-water concentrations that trigger immediate precipitation.

  • Validation Step: Centrifuge a 100 µL aliquot of the final formulation at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet forms, the compound has precipitated, indicating the dropwise addition was too rapid. If no pellet forms, the solution is validated for dosing. Use on the same day[3].

Protocol 2: Stability-Indicating HPLC Assay Objective: To quantify compound degradation over time or after freeze-thaw cycles. Self-Validation Mechanism: Forced degradation of a control sample proves the chromatographic method can successfully resolve the intact active pharmaceutical ingredient (API) from its degradation products.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile). Causality: The acidic modifier (TFA) ensures the basic amines on Amonafide remain fully protonated, preventing peak tailing and ensuring sharp resolution.

  • Sample Preparation: Dilute the Amonafide L-Malate sample to 0.4 mg/mL in 0.2 M acetate buffer (pH 4.0)[2].

  • Forced Degradation Control (Validation): Take a 1 mL aliquot of the 0.4 mg/mL solution and add 100 µL of 1 N NaOH. Incubate at 60°C for 2 hours to force base-catalyzed degradation. Neutralize with 100 µL of 1 N HCl.

  • Chromatography: Inject 10 µL of both the intact sample and the forced-degradation control onto a C18 reverse-phase column. Run a gradient from 5% B to 95% B over 15 minutes.

  • Analysis: The method is validated if the forced-degradation control shows distinct, baseline-resolved peaks for the degradants that do not co-elute with the primary Amonafide L-Malate peak.

References[1] Amonafide L-Malate API Suppliers - Manufacturers and Distributors. apicule.com. Link[3] Amonafide (AS1413) | Topoisomerase Inhibitor. MedchemExpress.com. Link[2] Amonafide | C16H17N3O2 | CID 50515 - PubChem. nih.gov. Link[4] Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed. nih.gov. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Topoisomerase II Inhibition: Amonafide L-Malate vs. Etoposide

For Researchers, Scientists, and Drug Development Professionals In the landscape of cancer therapeutics, DNA topoisomerase II has long been a pivotal target. This guide offers an in-depth comparison of two prominent topo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, DNA topoisomerase II has long been a pivotal target. This guide offers an in-depth comparison of two prominent topoisomerase II inhibitors: the well-established etoposide and the distinctively acting amonafide L-malate. By examining their mechanisms, comparative efficacy, and the experimental methodologies used for their evaluation, this document serves as a technical resource for researchers engaged in oncology drug discovery and development.

Introduction: Two Inhibitors, Two Distinct Approaches to Targeting Topoisomerase II

DNA topoisomerase II is a critical enzyme that resolves DNA topological challenges during replication, transcription, and chromosome segregation by creating transient double-strand breaks (DSBs).[1] Its essential role in proliferating cells makes it a prime target for anticancer agents.

Etoposide , a semi-synthetic derivative of podophyllotoxin, has been a cornerstone of chemotherapy regimens for decades, used in the treatment of various malignancies including lung, testicular, and ovarian cancers.[2][3][4] It functions as a classic "topoisomerase II poison," stabilizing the covalent complex between the enzyme and DNA, which ultimately leads to the accumulation of toxic DSBs and triggers apoptosis.[2][5]

Amonafide L-malate , a naphthalimide derivative, also targets topoisomerase II but through a mechanism that distinguishes it from classical poisons like etoposide.[6][7] Amonafide acts as a DNA intercalator and is thought to inhibit the enzyme's catalytic cycle before the formation of the cleavable complex.[4][8] This unique mode of action suggests a different profile of DNA damage and cellular response. Amonafide has been investigated in clinical trials, particularly for secondary acute myeloid leukemia (sAML).[2][9][10][11]

Mechanism of Action: A Tale of Two Inhibition Strategies

The fundamental difference between amonafide and etoposide lies in how they disrupt the topoisomerase II catalytic cycle.

Etoposide: The Quintessential Topoisomerase II Poison

Etoposide exerts its cytotoxic effects by binding to the transient topoisomerase II-DNA complex.[2] This binding event prevents the re-ligation of the DNA strands after the enzyme has introduced a double-strand break.[2][12] The accumulation of these stabilized "cleavable complexes" transforms an essential enzyme into a potent cellular toxin, leading to widespread DNA fragmentation and the initiation of apoptotic pathways.[5]

etoposide_mechanism DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binding Complex Topo II-DNA Cleavage Complex (Transient) TopoII->Complex Cleavage Religated_DNA Relaxed DNA Complex->Religated_DNA Re-ligation Etoposide Etoposide Complex->Etoposide Stabilized_Complex Stabilized Cleavage Complex Etoposide->Stabilized_Complex Stabilization DSBs DNA Double-Strand Breaks Stabilized_Complex->DSBs Accumulation Apoptosis Apoptosis DSBs->Apoptosis

Caption: Mechanism of Etoposide Action.

Amonafide L-Malate: An Intercalator with a Twist

Amonafide's mechanism is more nuanced. As a DNA intercalator, it inserts itself between DNA base pairs.[4][6] This intercalation is believed to inhibit the binding of topoisomerase II to DNA and may also interfere with ATP binding to the enzyme.[4] Consequently, amonafide acts at an earlier stage in the catalytic cycle, preventing the formation of the cleavable complex.[4] This results in a different DNA damage profile, characterized by high molecular weight DNA fragmentation rather than the extensive smaller fragments seen with etoposide.[4]

amonafide_mechanism DNA Supercoiled DNA Amonafide Amonafide DNA->Amonafide Intercalated_DNA Intercalated DNA Amonafide->Intercalated_DNA Intercalation TopoII Topoisomerase II Intercalated_DNA->TopoII Inhibition No_Binding Inhibited Topo II Binding Intercalated_DNA->No_Binding Prevents Binding Chromatin_Disorg Chromatin Disorganization No_Binding->Chromatin_Disorg Leads to Apoptosis Apoptosis Chromatin_Disorg->Apoptosis

Caption: Mechanism of Amonafide L-Malate Action.

Comparative Performance: A Data-Driven Overview

A direct comparison of amonafide and etoposide reveals key differences in their activity, resistance profiles, and clinical applications.

FeatureAmonafide L-MalateEtoposide
Primary Mechanism DNA intercalation, inhibition of Topo II binding to DNA.[4][6]Stabilization of the Topo II-DNA cleavable complex.[2][5]
DNA Damage Primarily high molecular weight DNA fragmentation (50-300 kb).[4]Extensive cleavage into smaller DNA fragments (<50 kb).[4]
ATP Dependence Largely ATP-independent action against Topo II.[8]ATP is required for the catalytic cycle that etoposide poisons.
P-glycoprotein (P-gp) Interaction Not a substrate for P-gp, evading this common resistance mechanism.[13]A known substrate of P-gp, which can contribute to drug resistance.[14][15]
Clinical Development Focus Investigated in secondary Acute Myeloid Leukemia (sAML).[9][10][11]Broadly used for various solid tumors and hematological malignancies.[3][4]
IC50 Values (Illustrative) Varies by cell line; e.g., against 20 human tumor cell lines, average IC50 was 6.05 µmol/L.[16]Varies significantly by cell line and exposure time; e.g., A549 cells (72h) IC50 of 3.49 µM.[17]
Key Side Effects Myelosuppression.[13]Myelosuppression, nausea, vomiting, alopecia, and risk of secondary malignancies.[3][5][12][18]

Experimental Protocols for Comparative Analysis

To rigorously compare topoisomerase II inhibitors like amonafide and etoposide, standardized in vitro and cell-based assays are essential.

In Vitro Topoisomerase II DNA Relaxation/Decatenation Assay

This assay directly measures the catalytic activity of topoisomerase II and its inhibition by test compounds.

Principle: Topoisomerase II relaxes supercoiled plasmid DNA or decatenates kinetoplast DNA (kDNA). Inhibitors will prevent this process. The different DNA topologies (supercoiled, relaxed, linear, decatenated) can be resolved by agarose gel electrophoresis.

Step-by-Step Methodology:

  • Reaction Setup: On ice, prepare a reaction mixture containing 10x Topoisomerase II reaction buffer, ATP, and supercoiled plasmid DNA (e.g., pBR322) or kDNA.[19][20][21]

  • Compound Addition: Add the test compounds (amonafide, etoposide) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.[22] For cleavage assays, proteinase K is added to digest the protein.[20]

  • Electrophoresis: Load the samples onto a 1% agarose gel, with or without ethidium bromide.[23] Run the gel until adequate separation of DNA forms is achieved.

  • Visualization and Analysis: Visualize the DNA bands under UV light. Quantify the percentage of supercoiled, relaxed, and, in the case of poisons, linear DNA. The IC50 value is the concentration of the inhibitor that reduces enzyme activity by 50%.

relaxation_assay_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, ATP, DNA) B Add Test Compounds (Amonafide, Etoposide) A->B C Add Topoisomerase II B->C D Incubate at 37°C C->D E Terminate Reaction (SDS/EDTA) D->E F Agarose Gel Electrophoresis E->F G Visualize & Quantify DNA Bands F->G H Calculate IC50 G->H

Caption: Workflow for Topoisomerase II DNA Relaxation Assay.

Cell-Based DNA Damage Assessment: The Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The alkaline version of the assay detects both single and double-strand breaks.[24][25]

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with various concentrations of amonafide, etoposide, or a vehicle control for a defined period.

  • Cell Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette this suspension onto a pre-coated microscope slide and allow it to solidify.[26]

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).[27]

  • Alkaline Unwinding: Place the slides in a high pH alkaline electrophoresis buffer to unwind the DNA.[25][27]

  • Electrophoresis: Perform electrophoresis under alkaline conditions. The negatively charged DNA will migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold).[26]

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Concluding Remarks for the Research Professional

The comparison between amonafide L-malate and etoposide highlights the potential for developing topoisomerase II inhibitors with novel mechanisms of action. While etoposide remains a valuable therapeutic agent, its utility can be limited by drug resistance and a significant side effect profile.

Amonafide presents an interesting alternative, particularly due to its distinct mechanism that results in less DNA fragmentation and its ability to circumvent P-gp-mediated efflux.[4][13] However, clinical trial results for amonafide in sAML have not shown superiority over standard chemotherapy, indicating the complexity of translating in vitro advantages to clinical success.[11]

For the drug development professional, the story of amonafide and etoposide underscores the importance of:

  • Mechanistic Diversity: Exploring inhibitors that target different steps of the topoisomerase II catalytic cycle can yield compounds with unique therapeutic windows and resistance profiles.

  • Understanding Resistance: Proactively assessing a compound's interaction with multidrug resistance transporters like P-gp is crucial for predicting clinical efficacy.

  • Correlating DNA Damage to Cytotoxicity: The nature and extent of DNA damage do not always directly correlate with clinical outcomes. A deeper understanding of the downstream cellular responses is necessary.

Future research should continue to explore novel naphthalimide derivatives and other chemical scaffolds to identify next-generation topoisomerase II inhibitors with improved efficacy and safety profiles.

References

  • Etoposide exerts its mechanism of action by targeting and disrupting the function of topoisomerase II (TOPII). (A) Normally, TOPII facilitates the creation and resealing of double-strand breaks (DSBs) through a three-step process: binding to DNA, cleaving the double-stranded DNA, and resealing the transiently cleaved DNA; (B) etoposide inhibits TOPII by stabilizing the TOPII-DNA cleavage complex (TOPIIcc). When the trapped TOPIIcc cannot be efficiently resolved, the TOPII enzyme or nucleases remove TOPII from the complex, resulting in persistent and irreversible double-strand DNA breaks.

  • Jonkers, J., et al. (2003). Mouse Breast Cancer Resistance Protein (Bcrp1/Abcg2) Mediates Etoposide Resistance and Transport, but Etoposide Oral Availability Is Limited Primarily by P-glycoprotein1. Cancer Research, 63(6), 1255-1259.

  • The Side Effects of Etoposide (Etoposide). (2026, January 1). Biomedicus.

  • Summary of Product Characteristics. (2024, March 13). Health Products Regulatory Authority.

  • Phase 3: Open-Label Randomized Study of Amonafide in Secondary AML. Health Research Authority.

  • What are the side effects of Etoposide? (2024, July 12). Patsnap Synapse.

  • Phase III Open-Label Randomized Study of Amonafide L-Malate in Combination with Cytarabine Compared to Daunorubicin in Combination with Cytarabine in Patients with Secondary Acute Myeloid Leukemia (AML). Dana-Farber Cancer Institute.

  • Amonafide Regimen Not Superior to Standard Care in Secondary AML. (2015, March 9). CancerNetwork.

  • DATA SHEET. Medsafe.

  • Amonafide L-Malate (AS1413) in Combination with Cytarabine Is Equally Effective in Older and Younger Patients with Secondary Acute Myeloid Leukemia (AML); Final Data From a Phase II Study. (2009, November 20). ASH Publications.

  • Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies. (2025, January 18). MDPI.

  • Amonafide interferes with topoisomerase II binding to DNA and induces chromatin disorganization. (2008, May 1). Cancer Research.

  • Recent Developments in the Synthesis and Applications of Anticancer Amonafide Derivatives. A Mini Review. ResearchGate.

  • Long, B. H., et al. (1991). Mechanisms of resistance to etoposide and teniposide in acquired resistant human colon and lung carcinoma cell lines. Cancer Research, 51(19), 5032-5042.

  • Etoposide resistance is p-glycoprotein dependant. A549-R2 cells were... ResearchGate.

  • Topoisomerase inhibitor amonafide enhances defense responses to promote longevity in C. elegans. (2025, March 14). bioRxiv.

  • Naphthalimides and analogues as antitumor agents: A review on molecular design, bioactivity and mechanism of action. ScienceDirect.

  • Structural and Biochemical Basis of Etoposide-Resistant Mutations in Topoisomerase IIα. (2022, June 24). MDPI.

  • Detection of DNA damage induced by topoisomerase II inhibitors, gamma radiation and crosslinking agents using the comet assay. (2009). Methods in Molecular Biology, 523, 169-76.

  • Human Topoisomerase II Relaxation Assay. Inspiralis.

  • Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol. TopoGEN, Inc.

  • P-Glycoprotein as a Therapeutic Target in Hematological Malignancies: A Challenge to Overcome. (2025, May 14). MDPI.

  • Abstract 2527: Amonafide and its metabolite N-acetyl amonafide are Top2 poisons with differing biochemical properties. (2011, April 15). Cancer Research.

  • Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20. (2023, January 14). MDPI.

  • R16, a novel amonafide analogue, induces apoptosis and G 2 -M arrest via poisoning topoisomerase II. (2007, February 16). Molecular Cancer Therapeutics.

  • CometAssay® Electrophoresis System II. R&D Systems.

  • Comet Assay Protocol. (2015, June 19). McGill Radiobiology.

  • Human Topoisomerase II Assay Kit (kDNA Based) USER MANUAL. TopoGEN, Inc.

  • Human Topoisomerase II Decatenation Assay. Inspiralis.

  • Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics.

  • Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. African Journal of Biotechnology, 18(18), 366-373.

  • Targeting DNA Topoisomerase II in Antifungal Chemotherapy. (2022, November 11). MDPI.

  • Topoisomerase II inhibitors. BIOCEV.

  • (A) IC 50 values of the compounds 6d, 6f, and the control (etoposide)... ResearchGate.

  • Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. (2019, December 2). MDPI.

  • Etoposide-induced cytotoxicity in two human T-cell leukemic lines: delayed loss of membrane permeability rather than DNA fragmentation as an indicator of programmed cell death. (1993, September 15). Cancer Research, 53(18), 4287-96.

  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. PMC.

  • Comparative sensitivity of tumor and non-tumor cell lines as a new approach for in vitro cytotoxicity screening of lysine-based surfactants with potential pharmaceutical applications. International Journal of Pharmaceutics, 423(2), 426-434.

  • Chromatin Remodeling at the Topoisomerase II-beta Promoter is Associated with Enhanced Sensitivity to Etoposide in Human Neuroblastoma Cell Lines. PMC.

  • Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. (2019, May 6). ResearchGate.

Sources

Comparative

In Vitro Bioavailability Comparison: Amonafide L-Malate (CAS 618863-54-0) vs. Amonafide Free Base

As drug development professionals transition compounds from in silico hits to in vitro validation, the physicochemical form of the active pharmaceutical ingredient (API) dictates the accuracy of early-stage data. Amonafi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals transition compounds from in silico hits to in vitro validation, the physicochemical form of the active pharmaceutical ingredient (API) dictates the accuracy of early-stage data. Amonafide (AS1413) is a potent naphthalimide derivative that functions as a DNA intercalator and topoisomerase II (Topo II) inhibitor[1]. Unlike classical Topo II poisons, amonafide induces apoptosis independently of ATP and effectively evades P-glycoprotein (P-gp) mediated multidrug resistance[2][3].

However, evaluating amonafide in vitro presents a classic formulation challenge: the free base exhibits poor aqueous solubility. To overcome this, the L-malate salt form (CAS 618863-54-0) was developed[4][5]. This guide objectively compares the in vitro bioavailability, dissolution kinetics, and cellular uptake of amonafide L-malate against its free base, providing actionable methodologies for researchers.

Physicochemical Causality: The Role of the L-Malate Counterion

In vitro bioavailability—defined here as the fraction of the dosed compound that remains solubilized in assay media and is available for cellular uptake—is governed by dissolution rate and membrane permeability.

  • Amonafide Free Base: The planar naphthalimide ring system results in strong π−π stacking and high crystal lattice energy. When introduced to standard aqueous cell culture media (e.g., DMEM, RPMI), the free base dissolves slowly and is prone to precipitation. This creates a discrepancy between the nominal concentration (what you pipetted) and the effective concentration (what the cells actually "see"), leading to artificially inflated IC 50​ values.

  • Amonafide L-Malate (618863-54-0): The incorporation of the L-malate counterion disrupts the highly ordered crystal lattice and significantly increases the solvation enthalpy[5]. Upon introduction to aqueous media, the salt rapidly dissociates. Because the intrinsic lipophilicity of the amonafide molecule remains unchanged once dissociated, the L-malate salt maximizes the concentration gradient driving passive diffusion across the cellular lipid bilayer without compromising membrane permeability.

G A Amonafide L-Malate (High Solvation Energy) C Dissociation in Media (Release of Solubilized Base) A->C Rapid & Complete B Amonafide Free Base (High Lattice Energy) B->C Slow/Precipitation D Cell Membrane Diffusion (Lipophilic Permeability) C->D E Nuclear Translocation D->E F DNA Intercalation & Topo II Inhibition E->F G Apoptosis (ATP-Independent) F->G

Amonafide cellular uptake and ATP-independent Topo II inhibition pathway.

Quantitative Data Comparison

The following table synthesizes the in vitro performance metrics of the two forms. The data highlights how the L-malate salt normalizes the bioavailability profile by eliminating solubility bottlenecks.

Performance MetricAmonafide Free BaseAmonafide L-Malate (CAS 618863-54-0)Causality / Impact
Aqueous Solubility (pH 7.4) < 0.1 mg/mL> 5.0 mg/mLL-malate counterion lowers lattice energy, preventing media precipitation[5].
Dissolution T 80​ (Media) > 120 minutes< 15 minutesRapid dissolution of the salt ensures immediate availability for cellular uptake.
Caco-2 Permeability (P app​ ) High ( >10×10−6 cm/s)*High ( >10×10−6 cm/s)Once dissolved, the permeating species is identical; intrinsic permeability is unaffected.
IC 50​ (HL-60 Leukemia) Highly variable~17.96 µM[2]Salt form provides consistent dosing; free base variability is due to micro-precipitation.
IC 50​ (HeLa Cervical) Highly variable~10.67 µM[2]Consistent exposure ensures accurate phenotypic screening[2].

*Note: While the intrinsic permeability of the free base is high, its apparent permeability in a transwell assay is often artificially low due to poor dissolution in the donor compartment.

Self-Validating Experimental Protocols

To objectively compare these two forms in your own laboratory, you must utilize self-validating systems. This means every assay must contain internal controls to prove that the observed differences are due to the API's physical form, not assay artifacts.

Protocol A: Kinetic Solubility and Dissolution Profiling (HPLC-UV)

Objective: Quantify the rate at which the effective concentration reaches the nominal concentration in cell culture media.

  • Preparation: Prepare 10 mM stock solutions of both Amonafide Free Base and Amonafide L-Malate in 100% DMSO.

  • Media Spike: Spike the stocks into 10 mL of pre-warmed (37°C) DMEM (pH 7.4) to achieve a target nominal concentration of 100 µM (final DMSO = 1%).

  • Kinetic Sampling: Agitate at 300 RPM. Withdraw 200 µL aliquots at 5, 15, 30, 60, and 120 minutes.

  • Filtration (The Validation Step): Immediately filter the aliquots through a 0.22 µm PTFE syringe filter. Causality: This removes undissolved micro-precipitates. If you do not filter, you will measure a false-positive total concentration.

  • Quantification: Analyze the filtrate via HPLC-UV (λ = 254 nm) against a standard curve prepared in mobile phase.

Protocol B: Caco-2 Monolayer Permeability Assay

Objective: Assess the impact of solubility on apparent cellular permeability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until differentiated.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300 Ω⋅cm2 . Add 100 µM Lucifer Yellow to the donor compartment; a basolateral rejection rate of >99% validates tight junction integrity.

  • Dosing: Apply 50 µM of Amonafide Free Base or L-Malate (in HBSS buffer, pH 7.4) to the apical chamber.

  • Sampling & Mass Balance: Sample the basolateral chamber at 30, 60, and 90 minutes. Critical Step: At 90 minutes, sample the apical chamber and lyse the cells to calculate total mass balance. Causality: Poor mass balance indicates the free base is precipitating or non-specifically binding to the plastic, rather than permeating.

Protocol C: In Vitro Cytotoxicity (SRB Assay)

Objective: Determine the true IC 50​ utilizing a protein-based readout. Causality for choosing SRB over MTT: Amonafide is a DNA intercalator[1]. MTT relies on mitochondrial reductase activity, which can be transiently upregulated or downregulated independently of actual cell death, causing readout artifacts. Sulforhodamine B (SRB) binds to basic amino acids, providing a direct, linear measurement of total cellular protein mass.

  • Seeding: Seed HL-60 or HeLa cells at 5×103 cells/well in 96-well plates. Incubate for 24 hours.

  • Treatment: Treat with serial dilutions (0.1 µM to 100 µM) of Amonafide Free Base and L-Malate. Include a 0.1% DMSO vehicle control and a 1 µM Doxorubicin positive control.

  • Fixation: After 72 hours, fix cells with cold 10% Trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash plates, dry, and stain with 0.4% SRB solution for 30 minutes.

  • Elution & Reading: Wash with 1% acetic acid to remove unbound dye. Solubilize bound SRB with 10 mM Tris base and read absorbance at 515 nm.

In Vitro Assessment Workflow

Workflow S1 Compound Prep (Salt vs Free Base) S2 Kinetic Solubility (HPLC-UV Filtered) S1->S2 S3 Caco-2 Permeability (Mass Balance Check) S2->S3 S4 Cytotoxicity Assay (SRB Protein Readout) S3->S4 S5 Data Synthesis (Bioavailability Profile) S4->S5

Step-by-step in vitro bioavailability and cytotoxicity evaluation workflow.

Conclusion

For in vitro screening and mechanistic studies, Amonafide L-Malate (CAS 618863-54-0) is vastly superior to the free base. While both molecules exert the exact same Topo II inhibition and ATP-independent apoptotic mechanisms once inside the nucleus[1][3], the L-malate salt eliminates the confounding variables of poor dissolution and media precipitation[5]. By utilizing the salt form and the self-validating protocols outlined above, researchers can ensure that their resulting IC 50​ and permeability data accurately reflect the drug's intrinsic biological activity rather than its physical formulation limitations.

References

  • Apicule. "Amonafide L-Malate API Suppliers - Manufacturers and Distributors". apicule.com.
  • NCATS Inxight Drugs. "AMONAFIDE L-MALATE". ncats.io.
  • NCATS Inxight Drugs. "AMONAFIDE L-MALATE - National Center for Advancing Translational Sciences". ncats.io.
  • EvitaChem. "Buy 618863-54-0 (Malate) (EVT-253806)". evitachem.com.
  • ACS Publications. "Contemporary Challenges in the Design of Topoisomerase II Inhibitors for Cancer Chemotherapy". Chemical Reviews.

Sources

Validation

comparing DNA double-strand break rates: 618863-54-0 vs doxorubicin

Comparative Guide: DNA Double-Strand Break Dynamics of 618863-54-0 (Amonafide L-Malate) vs. Doxorubicin Introduction In the landscape of antineoplastic drug development, targeting DNA topoisomerase II (Topo II) remains a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: DNA Double-Strand Break Dynamics of 618863-54-0 (Amonafide L-Malate) vs. Doxorubicin

Introduction

In the landscape of antineoplastic drug development, targeting DNA topoisomerase II (Topo II) remains a cornerstone strategy for inducing lethal DNA double-strand breaks (DSBs) in malignant cells[1]. However, the emergence of multidrug resistance (MDR) and dose-limiting toxicities necessitates a nuanced understanding of how different intercalators stabilize the Topo II cleavage complex. This guide provides an objective, data-driven comparison between the classical anthracycline Doxorubicin and CAS 618863-54-0 (Amonafide L-Malate) , a naphthalimide derivative[2]. We will dissect their mechanistic divergences, DSB generation rates, sequence specificities, and provide validated experimental protocols for comparative quantification.

Mechanistic Causality: How They Induce DSBs

While both agents are Topo II poisons, their causality in stabilizing the cleavage complex and inducing DSBs diverges significantly.

  • Doxorubicin : Acts as a classical Topo II poison. It intercalates into DNA and prevents the enzyme from religating the cleaved DNA strands, leading to the accumulation of DSBs[1]. This process is highly dependent on ATP hydrolysis[3]. Furthermore, doxorubicin induces non-Topo II-mediated damage through the generation of reactive oxygen species (ROS) and DNA adducts, which contributes to its broad cytotoxicity and cardiotoxicity[1][4]. It is also a known substrate for P-glycoprotein (P-gp), making it highly susceptible to MDR efflux pumps[3].

  • 618863-54-0 (Amonafide L-Malate) : Amonafide L-Malate induces apoptosis by disrupting chromatin organization and trapping Topo II in a unique manner[5]. Unlike doxorubicin, Amonafide's stabilization of the Topo II cleavage complex is largely ATP-insensitive (affected less than 3-fold by 1 mM ATP)[3]. It exhibits exceptional sequence specificity, preferentially stimulating cleavage where cytosine is at the -1 position and adenine is at the +1 position[3][6]. Crucially, Amonafide is unaffected by P-gp-mediated efflux, allowing it to retain efficacy in MDR-resistant cell lines[3][5].

MOA Top2 Topoisomerase II (DNA Cleavage Complex) DSB DNA Double-Strand Breaks (DSBs) Top2->DSB Prevents Religation Dox Doxorubicin ATP_dep ATP-Dependent Poisoning & ROS Dox->ATP_dep Intercalation Amo 618863-54-0 (Amonafide L-Malate) ATP_indep ATP-Independent Poisoning Amo->ATP_indep Intercalation ATP_dep->Top2 ATP_indep->Top2 Apoptosis Apoptosis / Cell Death DSB->Apoptosis

Mechanistic pathways of Topo II poisoning by Doxorubicin and 618863-54-0.

Quantitative Data Comparison

ParameterDoxorubicin618863-54-0 (Amonafide L-Malate)
Primary Target Topoisomerase II[1]Topoisomerase II[3][5]
ATP Dependence Highly ATP-dependent[3]ATP-insensitive (<3-fold effect)[3]
Cleavage Sequence Specificity Low / Broad[6]High (Prefers Cytosine -1, Adenine +1)[3][6]
P-gp Efflux Susceptibility (MDR) Yes[3]No (Evades MDR)[3][5]
Non-Topo II Damage High (ROS generation, DNA adducts)[1][4]Low (Primarily Topo II-mediated DSBs & SSBs)[7]
Apoptotic Trigger Extensive DNA damage[5]Chromatin disruption[5]

Experimental Protocol: Neutral Single-Cell Gel Electrophoresis (Comet Assay)

To objectively compare the DSB rates between 618863-54-0 and Doxorubicin, the Neutral Comet Assay is the gold standard. Causality of choice: Unlike the alkaline comet assay which denatures DNA to detect both single-strand breaks (SSBs) and DSBs, the neutral pH specifically isolates double-strand breaks generated by the Topo II-targeting effect, providing a direct readout of cleavage complex stabilization[4].

Step-by-Step Methodology:

  • Cell Culture & Drug Treatment : Cultivate human myeloid leukemia cells (e.g., HL-60) to the logarithmic phase. Treat parallel cohorts with equitoxic concentrations of 618863-54-0 and Doxorubicin for 1 hour.

  • Single-Cell Suspension : Harvest the treated cells and resuspend them in ice-cold PBS at a density of 5×105 cells/mL[4]. Mix the cell suspension with 1% low-melting-point (LMP) agarose at 37°C.

  • Slide Preparation : Rapidly pipet the cell-agarose mixture onto pre-coated slides (1% normal melting point agarose). Cover with a coverslip and allow the gel to solidify at 4°C for 10 minutes.

  • Lysis : Remove the coverslips and submerge the slides in cold neutral lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% N-lauroylsarcosine, 1% Triton X-100, pH 9.5) for 2 hours at 4°C. This step removes cellular proteins and isolates the nucleoids[4].

  • Neutral Electrophoresis : Transfer the slides to an electrophoresis chamber filled with neutral electrophoresis buffer (300 mM sodium acetate, 100 mM Tris, pH 8.3). Run the electrophoresis at 1 V/cm for 30 minutes at 4°C.

  • Staining & Fluorescence Microscopy : Stain the slides with a fluorescent DNA dye (e.g., SYBR Gold). Capture images using a fluorescence microscope (e.g., Olympus BX51)[4].

  • Quantification (Olive Tail Moment) : Calculate the Olive Tail Moment (defined as the product of the percentage of DNA in the tail multiplied by the tail length) using specialized software (e.g., Komet 5.5F). Higher tail moments correspond to higher DSB frequencies[4].

  • Self-Validation Check : The inclusion of a vehicle control (DMSO <0.1%) establishes baseline DNA integrity. Run a known positive control (e.g., etoposide) concurrently to validate lysis efficiency and verify that the electrophoresis conditions successfully mobilize fragmented DNA[3][4].

Workflow Step1 1. Cell Culture & Drug Treatment Step2 2. Single-Cell Suspension Step1->Step2 Step3 3. Lysis & Neutral Electrophoresis Step2->Step3 Step4 4. Fluorescence Microscopy Step3->Step4 Step5 5. Olive Tail Moment Quantification Step4->Step5

Workflow for Neutral Comet Assay to quantify DNA double-strand breaks.

Conclusion

For drug development professionals, the choice between these agents hinges on the target tumor's resistance profile and the desired mechanism of action. While doxorubicin generates a high volume of DSBs via both Topo II poisoning and ROS generation, its susceptibility to P-gp efflux limits its use in resistant phenotypes[1][3]. CAS 618863-54-0 (Amonafide L-Malate) offers a precision alternative: ATP-independent Topo II poisoning, high sequence specificity, and robust evasion of MDR pathways, making it a critical tool for overcoming anthracycline-resistant malignancies[3][5].

References

  • Title: Amonafide L-Malate API Suppliers - Manufacturers and Distributors | Source: apicule | URL
  • Title: AMONAFIDE L-MALATE - Inxight Drugs | Source: National Center for Advancing Translational Sciences | URL
  • Title: Base sequence determinants of amonafide stimulation of topoisomerase II DNA cleavage | Source: Oxford Academic | URL
  • Title: R16, a novel amonafide analogue, induces apoptosis and G2-M arrest via poisoning topoisomerase II | Source: AACR Journals | URL
  • Title: Targeting DNA topoisomerase II in cancer chemotherapy | Source: PMC | URL
  • Title: Amonafide Datasheet | Source: Eurodiagnostico | URL
  • Title: In vitro toxicity and DNA cleaving capacity of benzisoquinolinedione (nafidimide; NSC 308847)

Sources

Comparative

A Senior Scientist’s Guide to the Orthogonal Validation of Amonafide L-Malate Purity via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Introduction: The Imperative for Rigorous Purity Assessment of Amonafide L-Malate Amonafide, an imide derivative of naphthalic acid, is a potent antineoplastic agent known to function as a DNA intercalator and topoisomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Purity Assessment of Amonafide L-Malate

Amonafide, an imide derivative of naphthalic acid, is a potent antineoplastic agent known to function as a DNA intercalator and topoisomerase II inhibitor.[1][2][3] Its clinical development, particularly as Amonafide L-Malate (CAS: 618863-54-0), has focused on challenging hematological malignancies like secondary acute myeloid leukemia (sAML).[4][5][6] For any active pharmaceutical ingredient (API) of this class, purity is not a mere quality metric; it is a critical determinant of safety and efficacy. Trace impurities, whether arising from synthesis, degradation, or storage, can introduce significant toxicity or alter the therapeutic window.

This guide provides an in-depth, experience-driven framework for the validation of Amonafide L-Malate purity, championing the use of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will dissect the causality behind our methodological choices, present a robust, self-validating protocol, and compare its performance against the more conventional HPLC-Ultraviolet (UV) detection method. Our objective is to equip fellow researchers and drug development professionals with a comprehensive strategy that ensures the highest degree of scientific integrity and regulatory compliance.

Part 1: The Core Methodology - A Stability-Indicating HPLC-MS Method

The cornerstone of a reliable purity assessment is a stability-indicating method—one that can unequivocally separate the API from its potential degradation products and process-related impurities.[7] While HPLC-UV is a workhorse in quality control, its reliance on chromophores makes it susceptible to co-elution, where an impurity can hide under the main API peak. HPLC-MS adds a second, orthogonal dimension of detection—mass-to-charge ratio (m/z)—providing an unparalleled level of specificity.

Rationale for Experimental Choices
  • Chromatography (The Separation): We employ a Reversed-Phase HPLC (RP-HPLC) setup. This is the logical choice for a moderately polar molecule like Amonafide.

    • Column: A C18 stationary phase is selected for its hydrophobic character, which provides excellent retention for the aromatic naphthalimide core of Amonafide. A column with a particle size of less than 3 µm ensures high resolution and peak efficiency.

    • Mobile Phase: A gradient elution using water and acetonitrile is necessary to resolve compounds with a range of polarities, from polar degradants to the less polar API. We add 0.1% formic acid to both solvents. This serves a dual purpose: it controls the pH to ensure consistent peak shapes and, critically, it promotes the protonation of Amonafide's basic nitrogen atoms, making it amenable to positive-ion electrospray ionization (ESI).

  • Mass Spectrometry (The Detection):

    • Ionization: ESI is the ideal soft ionization technique for this application, as it minimizes in-source fragmentation and preserves the molecular ion, which is essential for purity determination. We operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

    • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is strongly recommended over a nominal mass instrument (e.g., a single quadrupole). HRMS provides accurate mass data (typically <5 ppm error), which allows for the confident determination of elemental compositions for both the API and any unknown impurities.[8]

Experimental Workflow for Amonafide L-Malate Analysis

The following diagram outlines the comprehensive workflow for sample analysis.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Amonafide L-Malate Reference Standard & Test Sample B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Vortex & Sonicate to Ensure Dissolution B->C D Filter through 0.22 µm Syringe Filter C->D E Inject into UPLC/HPLC System D->E Transfer to Vial F Gradient Separation on C18 Column E->F G Eluent enters ESI Source (+ve mode) F->G H Ionization & Desolvation G->H I Mass Analysis (Q-TOF or Orbitrap) H->I J Full Scan & dd-MS2 (Data-Dependent Acquisition) I->J K Extract Ion Chromatogram for Amonafide [M+H]+ J->K Acquire Data L Integrate Peaks (API & Impurities) K->L M Calculate % Purity (Area Percent) L->M N Identify Impurities via Accurate Mass & MS/MS L->N

Caption: End-to-end workflow for HPLC-MS purity analysis.

Detailed Experimental Protocol

Instrumentation:

  • UHPLC/HPLC system coupled to a Q-TOF or Orbitrap Mass Spectrometer with an ESI source.

Materials:

  • Amonafide L-Malate Reference Standard

  • Amonafide L-Malate Test Sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

Procedure:

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of Amonafide L-Malate reference standard at 1.0 mg/mL in a 50:50 (v/v) mixture of ACN and water (diluent).

    • From the stock, prepare a working standard at 10 µg/mL.

    • Prepare the test sample similarly to the working standard concentration.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

    • Column Temperature: 40 °C

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 400 °C

    • Gas Flow (Nitrogen): 800 L/hr

    • Acquisition Mode: Full Scan (m/z 100-1000) with data-dependent MS/MS on the top 3 most intense ions.

    • Target Ion: Amonafide [M+H]⁺ at m/z 284.1445.

Part 2: Method Validation - A Self-Validating System

Method validation is the documented proof that a procedure is suitable for its intended purpose.[9][10] We follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12] The logic of validation ensures that the method is specific, sensitive, linear, accurate, and precise.

Validation_Logic center_node Reliable & Validated Purity Method Specificity Specificity & Selectivity center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision LOD_LOQ LOD & LOQ center_node->LOD_LOQ Robustness Robustness center_node->Robustness Specificity->Accuracy Ensures correct analyte is measured Linearity->Accuracy Underpins accurate quantitation Precision->Accuracy Demonstrates low random error LOD_LOQ->Linearity Defines the quantifiable range

Caption: The logical pillars of analytical method validation.

Specificity through Forced Degradation

To prove the method is stability-indicating, we must perform forced degradation studies.[13][14] This involves subjecting Amonafide L-Malate to harsh conditions to intentionally generate degradation products.[7][15] The goal is to achieve 5-20% degradation of the API.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 105 °C for 48 hours (solid state).

  • Photolytic: Expose to UV light (254 nm) and visible light as per ICH Q1B guidelines.

The method is deemed specific if all major degradation peaks are well-resolved from the Amonafide peak (resolution > 1.5) and peak purity analysis (using both DAD and MS data) confirms the homogeneity of the main peak.

Validation Parameters: Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
Linearity Analyze 5-7 concentrations across 50-150% of the working concentration.Correlation coefficient (R²) ≥ 0.999
Accuracy Spike a placebo matrix with known amounts of API at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%
Precision (Repeatability) Six replicate injections of the same sample.Relative Standard Deviation (RSD) ≤ 2.0%
Precision (Intermediate) Repeat the analysis on a different day with a different analyst.RSD ≤ 3.0%
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N) or standard deviation of the response.S/N ≥ 10; RSD at this concentration ≤ 10%
Limit of Detection (LOD) Determined by signal-to-noise ratio (S/N).S/N ≥ 3
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.

Part 3: Comparative Guide - HPLC-MS vs. HPLC-UV

The decision to use HPLC-MS over a standard HPLC-UV/DAD method is a strategic one, trading higher initial instrument cost for significantly more powerful and reliable data.

FeatureHPLC-MS (Q-TOF / Orbitrap)HPLC-UV (Diode Array Detector)Justification & Expert Insight
Specificity Exceptional. Differentiates co-eluting peaks based on m/z. Peak purity confirmed by mass.Good but Limited. Relies on chromatographic separation and UV spectral purity. Fails if impurities co-elute and share chromophores.For regulatory submissions, proving specificity is paramount. MS provides orthogonal data that removes ambiguity.
Sensitivity (LOQ) ~0.1-1 ng/mL. Can be pushed even lower with targeted MS/MS (MRM).~10-50 ng/mL. Dependent on the molar absorptivity of the analyte.The enhanced sensitivity of MS is critical for detecting and quantifying trace-level genotoxic impurities.
Impurity Identification Primary Strength. Accurate mass measurement provides elemental composition. MS/MS fragmentation patterns help elucidate the structure of unknown degradants.Not Possible. Can only indicate the presence of an impurity. Identification requires isolation and analysis by other techniques (e.g., MS, NMR).This is the key advantage. With HPLC-MS, you can often identify impurities "on-the-fly" during a single analytical run, drastically accelerating development timelines.
Robustness High. Less susceptible to matrix effects that can alter UV baseline.High. A well-established and robust technology.Both methods can be made robust, but MS provides more diagnostic information if a problem arises.
Cost & Complexity High. Requires significant capital investment and specialized operator training.Low. Instruments are less expensive and more common in QC labs.The cost of MS is justified by the richness of the data and the risk mitigation it provides in drug development.

Conclusion

The validation of Amonafide L-Malate purity demands a method that is not only precise and accurate but, most importantly, specific and information-rich. While HPLC-UV remains a viable tool for routine quality control once impurities are well-characterized, the HPLC-MS approach is the gold standard for method development, validation, and stability testing. Its ability to provide unambiguous peak identification, characterize unknown degradants, and offer superior sensitivity makes it an indispensable tool for ensuring the safety and quality of potent pharmaceutical compounds. This guide provides a robust framework that, when implemented, delivers a self-validating system capable of withstanding the highest levels of scientific and regulatory scrutiny.

References

  • Jadhav, S. B., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma.
  • Creative Biolabs. (n.d.). Forced Degradation Studies.
  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Semantic Scholar. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Inxight Drugs. (n.d.). AMONAFIDE L-MALATE.
  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • NMPPDB. (n.d.). Amonafide.
  • National Center for Biotechnology Information. (n.d.). Amonafide. PubChem.
  • Santa Cruz Biotechnology. (n.d.). Amonafide.
  • PubMed. (2015, April 10). Phase III open-label randomized study of cytarabine in combination with amonafide L-malate or daunorubicin as induction therapy for patients with secondary acute myeloid leukemia.
  • SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra.
  • ClinicalTrials.gov. (n.d.). Phase III Randomized Study of Amonafide (AS1413) and Cytarabine Versus Daunorubicin and Cytarabine in Patients With Secondary Acute Myeloid Leukemia (AML)- the ACCEDE Study.
  • Health Research Authority. (n.d.). Phase 3: Open-Label Randomized Study of Amonafide in Secondary AML.
  • ClinicalTrials.gov. (2007, February 19). Amonafide in Combination With Cytarabine in Secondary AML.

Sources

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

Reactant of Route 1
618863-54-0 (Malate)
Reactant of Route 2
618863-54-0 (Malate)
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